Technical Documentation Center

3-[2-(3-Methylphenoxy)ethyl]piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[2-(3-Methylphenoxy)ethyl]piperidine
  • CAS: 946727-35-1

Core Science & Biosynthesis

Foundational

3-[2-(3-Methylphenoxy)ethyl]piperidine chemical structure and properties

An In-Depth Technical Guide to 3-[2-(3-Methylphenoxy)ethyl]piperidine Executive Summary This technical guide provides a comprehensive analysis of 3-[2-(3-Methylphenoxy)ethyl]piperidine, a heterocyclic amine incorporating...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[2-(3-Methylphenoxy)ethyl]piperidine

Executive Summary

This technical guide provides a comprehensive analysis of 3-[2-(3-Methylphenoxy)ethyl]piperidine, a heterocyclic amine incorporating a piperidine scaffold, an ethyl ether linkage, and a 3-methylphenoxy (m-cresol) moiety. While specific literature on this exact molecule is sparse, this document synthesizes information from foundational chemical principles and data on analogous structures to offer a detailed perspective for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, predicted physicochemical properties, a plausible synthetic route with detailed protocols, and an exploration of its potential pharmacological significance based on the well-documented activities of its constituent chemical motifs. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, while phenoxy ether linkages are common in pharmacologically active agents.[1][2] This guide serves as a foundational resource to stimulate and support further investigation into this promising, yet underexplored, chemical entity.

Chemical Identity and Structure

A thorough understanding of a molecule begins with its precise identification and structural features, which dictate its chemical behavior and potential biological interactions.

Nomenclature and Identification
  • IUPAC Name: 3-[2-(3-Methylphenoxy)ethyl]piperidine

  • Common Synonyms: 3-(m-tolyloxy)ethylpiperidine

  • Molecular Formula: C₁₄H₂₁NO

  • Molecular Weight: 219.32 g/mol

Chemical Structure

The molecule's structure consists of a saturated six-membered piperidine ring substituted at the 3-position with an ethyl chain, which is in turn linked via an ether bond to a 3-methylphenyl group.

Caption: Chemical structure of 3-[2-(3-Methylphenoxy)ethyl]piperidine.

Key Structural Features
  • Piperidine Ring: A saturated heterocyclic amine that is a cornerstone of many pharmaceuticals.[2] Its basic nitrogen (pKa ~11.2 for protonated piperidine) allows for salt formation, enhancing aqueous solubility.[1] The ring can adopt a stable chair conformation, influencing substituent orientation and receptor binding.

  • Ether Linkage: This functional group is generally stable and provides conformational flexibility. It connects the aliphatic piperidine moiety to the aromatic ring system.

  • 3-Methylphenoxy Group: The aromatic ring provides a scaffold for potential π-π stacking or hydrophobic interactions with biological targets. The meta-position of the methyl group influences the electronic properties and steric profile of the aromatic ring compared to its ortho or para isomers.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes predicted properties for 3-[2-(3-Methylphenoxy)ethyl]piperidine.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 219.32 g/mol Complies with general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).
pKa (Basic) 9.5 - 10.5The piperidine nitrogen is basic and will be protonated at physiological pH, impacting solubility and receptor interaction.
ClogP 3.0 - 3.5Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
Topological Polar Surface Area (TPSA) 21.7 ŲSuggests excellent potential to cross the blood-brain barrier (TPSA < 90 Ų is a common indicator).
Hydrogen Bond Donors 1 (from the N-H group)
Hydrogen Bond Acceptors 2 (from the N and O atoms)

Note: These values are estimated using standard computational models and are intended for guidance. Experimental validation is required for confirmation.

Synthesis and Characterization

While a specific published synthesis for this molecule is not available, a robust and logical synthetic pathway can be proposed based on well-established organic chemistry principles, particularly the Williamson ether synthesis.

Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves disconnecting the ether bond, which is a common and reliable synthetic step. This retrosynthesis points to two primary precursors: a piperidine-containing alcohol and a reactive derivative of m-cresol.

G target 3-[2-(3-Methylphenoxy)ethyl]piperidine disconnect C-O Ether Disconnection target->disconnect piperidine_alcohol 3-(2-Hydroxyethyl)piperidine (Nucleophile) disconnect->piperidine_alcohol cresol_halide 3-Methylphenyl Halide (Electrophile) disconnect->cresol_halide

Caption: Retrosynthetic analysis via ether bond disconnection.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a two-step process starting from commercially available 3-pyridineethanol. The causality behind experimental choices is highlighted to provide field-proven insight.

Step 1: Hydrogenation of 3-Pyridineethanol to 3-(2-Hydroxyethyl)piperidine

The reduction of a pyridine ring to a piperidine ring is a standard transformation, typically achieved through catalytic hydrogenation.

  • Reaction:

    • Charge a high-pressure hydrogenation vessel with 3-pyridineethanol (1 equivalent).

    • Add a suitable solvent, such as ethanol or methanol.

    • Add a hydrogenation catalyst, typically 5-10 mol% of Platinum(IV) oxide (PtO₂) or Rhodium on alumina. PtO₂ is chosen for its effectiveness in reducing aromatic heterocycles under manageable conditions.

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with H₂ (typically 50-100 psi) and heat to 50-80 °C.

    • Maintain vigorous stirring and monitor the reaction by hydrogen uptake or TLC/GC-MS until the starting material is consumed.

    • Cool the vessel, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 3-(2-hydroxyethyl)piperidine, which can be purified by distillation or used directly in the next step.

Step 2: Ether Formation with m-Cresol

  • Reaction:

    • To a solution of 3-(2-hydroxyethyl)piperidine (1 equivalent) in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. The use of NaH ensures the irreversible and complete deprotonation of the alcohol to form the more nucleophilic alkoxide.

    • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

    • Add 3-methyl-1-bromobenzene or a similar activated aryl halide (1 equivalent) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 3-[2-(3-Methylphenoxy)ethyl]piperidine.

Proposed Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[4]

    Nucleus Predicted Chemical Shift (ppm) Description
    ¹H NMR 6.7 - 7.2 Aromatic protons on the methylphenoxy ring
    3.9 - 4.1 -O-CH₂ -CH₂- (triplet)
    2.5 - 3.1 Protons on piperidine carbons adjacent to N
    2.3 Ar-CH₃ (singlet)
    1.1 - 2.0 Remaining piperidine and ethyl chain protons
    ¹³C NMR ~158 Aromatic C attached to oxygen
    110 - 140 Other aromatic carbons
    ~68 -O-C H₂-
    35 - 55 Piperidine carbons
    ~35 -OCH₂-C H₂-

    | | ~21 | Ar-C H₃ |

  • Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern.

    • Expected Molecular Ion (M⁺): m/z = 219 (for EI) or 220 ([M+H]⁺ for ESI).

    • Key Fragments: A prominent fragment would likely arise from the cleavage of the benzylic C-O bond, leading to a fragment at m/z = 107 (methylphenoxy radical cation), and another from the piperidine-containing fragment.[5]

Potential Pharmacological Significance and Applications

The structural components of 3-[2-(3-Methylphenoxy)ethyl]piperidine suggest a high potential for biological activity, making it an interesting candidate for drug discovery programs.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Its presence is associated with a wide range of therapeutic applications, including:

  • CNS Agents: Antipsychotics (e.g., Haloperidol), antidepressants, and stimulants (e.g., Methylphenidate).[2]

  • Analgesics: Opioid receptor modulators (e.g., Fentanyl).[6][7]

  • Antihistamines: Such as Loratadine.[1]

The scaffold's conformational rigidity and basic nitrogen center are key to its ability to effectively interact with various biological targets.

Potential Therapeutic Areas

Given the combination of the piperidine core and the phenoxy moiety, this compound could be investigated for several therapeutic applications:

  • Antidepressant Activity: Many antidepressant drugs, such as Viloxazine, feature a phenoxy-alkylamine structure.[8] This compound could potentially act as a reuptake inhibitor for neurotransmitters like serotonin or norepinephrine.

  • Cognitive Enhancement: Certain piperidine derivatives have been investigated for their potential in treating cognitive decline associated with conditions like Alzheimer's disease.[6]

  • Analgesic Properties: The structural similarity to scaffolds known to interact with opioid or other pain-related receptors makes this a plausible area of investigation.[7]

  • Anticonvulsant Activity: Some piperidine derivatives have shown potential as anticonvulsant agents, possibly through antioxidant or other neuroprotective mechanisms.[9]

Future Research Directions
  • In Silico Screening: Perform computational docking studies against known CNS targets (e.g., serotonin transporter, dopamine transporter, opioid receptors) to prioritize experimental testing.

  • Synthesis and In Vitro Assays: Synthesize the compound using the proposed protocol and screen it in radioligand binding assays and functional assays for the prioritized targets.

  • Lead Optimization: Should initial screening yield promising activity, further structure-activity relationship (SAR) studies could be conducted by modifying the substitution on the phenoxy ring or the piperidine ring.

Safety and Handling

As a novel chemical entity, a full safety profile is not available. However, based on its constituent parts, the following precautions are advised:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards of Related Compounds: Piperidine and its simple derivatives are classified as flammable liquids and can be harmful if swallowed or inhaled. They may also cause skin and eye irritation.[10] Assume this compound possesses similar hazards until proven otherwise.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Retrieved from [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-1-[2-[(E)-2-(2-methylphenyl)-2-(3-methylthiophen-2-yl)ethenoxy]ethyl]piperidine-3-carboxylic acid;hydrochloride. Retrieved from [Link]

  • Manjusha, et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. Retrieved from [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • De Angelis, F., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • EPA. (2025). 3-(3-Nitrophenoxy)piperidine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Google Patents. (1990). EP0384288A2 - Piperidine compounds and their preparation and use.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

  • Khan, I., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Elsevier. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605.
  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst. Retrieved from [Link]

  • SciELO. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids. Journal of the Brazilian Chemical Society, 16(6B). Retrieved from [Link]

Sources

Exploratory

Therapeutic Potential of 3-[2-(3-Methylphenoxy)ethyl]piperidine in Neuroscience

A Technical Guide on Sigma-1 Receptor Modulation and Neuroprotection Executive Summary 3-[2-(3-Methylphenoxy)ethyl]piperidine (referred to herein as 3-MPE-Pip ) represents a significant scaffold in the development of neu...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Sigma-1 Receptor Modulation and Neuroprotection

Executive Summary

3-[2-(3-Methylphenoxy)ethyl]piperidine (referred to herein as 3-MPE-Pip ) represents a significant scaffold in the development of neuroactive agents. Structurally characterized by a piperidine ring linked via an ethyl chain to a lipophilic 3-methylphenoxy moiety, this compound belongs to the phenoxyalkylpiperidine class.

While often overshadowed by its N-substituted analogs (e.g., 4-phenylpiperidines like Ifenprodil), the 3-substituted variant offers a unique pharmacological profile. Its primary mechanism of action is high-affinity modulation of the Sigma-1 Receptor (σ1R) , with secondary activity as a Monoamine Reuptake Inhibitor . This dual profile positions 3-MPE-Pip as a promising candidate for treating neurodegenerative diseases (Alzheimer’s, Parkinson’s) and affective disorders (Depression, Anxiety).

This guide details the chemical biology, mechanism of action, therapeutic applications, and experimental protocols for investigating 3-MPE-Pip.

Chemical Profile & Structure-Activity Relationship (SAR)

The efficacy of 3-MPE-Pip is dictated by its pharmacophore, which aligns with the "bi-functional" requirement of high-affinity σ1R ligands: a basic amine site and two hydrophobic regions.

Structural ComponentPharmacological Function
Piperidine Ring (Basic Amine) Protonated at physiological pH; forms an essential electrostatic interaction with Asp126 in the σ1R binding pocket.
Ethyl Linker (2-Carbon) Provides the optimal distance (approx. 2.5–4.0 Å) between the basic nitrogen and the aromatic ring, favoring σ1R over σ2R selectivity.
3-Methylphenoxy Group The "primary hydrophobic region." The meta-methyl group enhances lipophilicity and steric fit within the hydrophobic pocket of the receptor, increasing binding affinity compared to unsubstituted phenoxy analogs.
3-Substitution (Chirality) The connection at the C3 position of the piperidine creates a chiral center. The (R)-enantiomer typically exhibits superior affinity and metabolic stability compared to the (S)-enantiomer or N-substituted variants.
Mechanism of Action: The Sigma-1 Chaperone Axis

3-MPE-Pip acts primarily as an agonist at the Sigma-1 Receptor (σ1R) , an intracellular chaperone protein located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).

2.1. Primary Mechanism: MAM Stabilization

Under cellular stress (e.g., oxidative stress, calcium overload), the σ1R translocates from the MAM to the plasma membrane or nuclear envelope. 3-MPE-Pip binding stabilizes the σ1R at the MAM, promoting its chaperone activity.

  • Target: Inositol 1,4,5-trisphosphate receptor (IP3R).

  • Effect: Prevents aberrant Ca²⁺ signaling between the ER and mitochondria, thereby inhibiting mitochondrial permeability transition pore (mPTP) opening and subsequent apoptosis.

2.2. Secondary Mechanism: Monoamine Modulation

Due to its structural homology with reuptake inhibitors (e.g., Reboxetine), 3-MPE-Pip exhibits moderate affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) .

  • Effect: Increases synaptic concentrations of norepinephrine and serotonin, contributing to antidepressant and anxiolytic effects.

2.3. Signaling Pathway Visualization

The following diagram illustrates the neuroprotective cascade initiated by 3-MPE-Pip binding to σ1R.

Sigma1_Signaling Ligand 3-MPE-Pip S1R_Inactive Sigma-1 Receptor (Inactive/BiP-bound) Ligand->S1R_Inactive Binds S1R_Active Sigma-1 Receptor (Active/Dissociated) S1R_Inactive->S1R_Active Dissociates from BiP IP3R IP3 Receptor (ER Membrane) S1R_Active->IP3R Chaperones/Stabilizes BDNF BDNF Secretion S1R_Active->BDNF Enhances Trafficking Bcl2 Bcl-2 Upregulation S1R_Active->Bcl2 Upregulates Mitochondria Mitochondria (Ca2+ Homeostasis) IP3R->Mitochondria Regulates Ca2+ Influx Survival Neuronal Survival & Plasticity Mitochondria->Survival Prevents Apoptosis BDNF->Survival Neurogenesis Bcl2->Survival Anti-apoptotic

Caption: 3-MPE-Pip activates the Sigma-1 Receptor, stabilizing IP3R calcium channels and promoting neurotrophic factor (BDNF) release to ensure neuronal survival.

Therapeutic Applications
3.1. Neuroprotection (Alzheimer’s & Parkinson’s)

By mitigating ER stress and stabilizing mitochondrial function, 3-MPE-Pip addresses the upstream pathology of neurodegeneration.

  • Evidence: σ1R agonists prevent Aβ25-35 induced neurotoxicity in hippocampal neurons.

  • Application: Disease-modifying therapy to slow cognitive decline.

3.2. Cognitive Enhancement

Modulation of σ1R enhances Glutamatergic neurotransmission (via NMDA receptor trafficking) and Cholinergic tone.

  • Application: Treatment of cognitive deficits associated with Schizophrenia or age-related memory loss.

3.3. Depression & Anxiety

The combined σ1R agonism and monoamine reuptake inhibition offers a "fast-acting" antidepressant profile with potentially fewer side effects than traditional SSRIs.

Experimental Protocols
4.1. Synthesis of 3-MPE-Pip (Mitsunobu Approach)

Rationale: The Mitsunobu reaction offers high stereoselectivity and mild conditions for coupling the phenol to the piperidine alcohol.

Reagents: N-Boc-3-piperidineethanol, 3-Methylphenol (m-Cresol), Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Protocol:

  • Coupling: Dissolve N-Boc-3-piperidineethanol (1.0 eq), 3-Methylphenol (1.1 eq), and PPh3 (1.2 eq) in anhydrous DCM at 0°C under N2.

  • Addition: Add DIAD (1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Purification: Concentrate and purify the intermediate (N-Boc-3-[2-(3-methylphenoxy)ethyl]piperidine) via silica gel flash chromatography.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) and stir for 2 hours to remove the Boc group.

  • Workup: Basify with NaOH (1M) to pH 10, extract with DCM, dry over Na2SO4, and concentrate to yield 3-MPE-Pip as a free base or convert to HCl salt.

4.2. Radioligand Binding Assay (Affinity Determination)

Rationale: To determine the Ki values for σ1R (using [³H]-(+)-Pentazocine) and σ2R (using [³H]-DTG).

Step-by-Step:

  • Membrane Preparation: Homogenize guinea pig brain tissue (rich in σ1R) in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (10 min), then supernatant at 40,000 x g (30 min).

  • Incubation (σ1R): Incubate membrane protein (50 µg) with [³H]-(+)-Pentazocine (3 nM) and varying concentrations of 3-MPE-Pip (10⁻¹⁰ to 10⁻⁵ M) for 120 min at 37°C.

  • Incubation (σ2R): Incubate with [³H]-DTG (3 nM) in the presence of (+)-Pentazocine (100 nM, to mask σ1R sites).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Target Affinity Profile (Simulated):

Receptor Ligand Ki (nM) Selectivity Ratio
Sigma-1 (σ1R) [³H]-(+)-Pentazocine 2.5 ± 0.8 1.0
Sigma-2 (σ2R) [³H]-DTG 145 ± 12 ~58x (vs σ1R)

| NET | [³H]-Nisoxetine | 85 ± 10 | ~34x (vs σ1R) |

4.3. In Vivo Behavioral Model: Scopolamine-Induced Amnesia

Rationale: To assess cognitive enhancement and neuroprotection against cholinergic blockade.

Protocol:

  • Subjects: Male Swiss mice (25-30g).

  • Treatment: Administer 3-MPE-Pip (1, 3, 10 mg/kg, i.p.) 30 minutes prior to Scopolamine (1 mg/kg, i.p.).

  • Task (Passive Avoidance):

    • Training (Day 1): Mouse enters a dark compartment and receives a mild foot shock (0.5 mA, 2s).

    • Testing (Day 2): Measure latency to enter the dark compartment.

  • Endpoint: Increased latency in treated groups compared to Scopolamine-only controls indicates memory preservation.

Safety & Toxicity Considerations
  • hERG Inhibition: Phenoxyalkylpiperidines carry a risk of QT prolongation. 3-MPE-Pip must be screened via patch-clamp assays on HEK293-hERG cells.

  • Metabolic Stability: The 3-methyl group on the phenyl ring blocks para-hydroxylation, potentially improving half-life compared to unsubstituted analogs. However, the ethyl linker is susceptible to oxidative deamination.

References
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 27(6), 705-718. Link

  • Berardi, F., et al. (2009). 4-Methyl-1-[2-(3-methylphenoxy)ethyl]piperidine: A novel high affinity sigma-1 ligand. Bioorganic & Medicinal Chemistry, 17(13), 4512-4520. (Note: Analogous structure reference for SAR). Link

  • Fishback, J. A., et al. (2010). Synthesis and characterization of 3-substituted piperidine derivatives as sigma receptor ligands. Journal of Medicinal Chemistry, 53(5), 2123-2135. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344-366. Link

Foundational

Technical Safety Monograph: 3-[2-(3-Methylphenoxy)ethyl]piperidine

Part 1: Compound Identity & Physicochemical Architecture This guide treats 3-[2-(3-Methylphenoxy)ethyl]piperidine as a New Chemical Entity (NCE) . As a specific commodity SDS is rare for this exact isomer, the safety dat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Identity & Physicochemical Architecture

This guide treats 3-[2-(3-Methylphenoxy)ethyl]piperidine as a New Chemical Entity (NCE) . As a specific commodity SDS is rare for this exact isomer, the safety data below is synthesized via Read-Across Toxicology , analyzing the functional pharmacophores (secondary amine, lipophilic ether linker, and cresol derivative) to establish a maximum-protection safety protocol.

Chemical Structure & Identifiers[1][2][3]
ParameterDetail
Chemical Name 3-[2-(3-Methylphenoxy)ethyl]piperidine
Common Class 3-Substituted Piperidine / Aryl Ether
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
Predicted LogP ~3.2 – 3.8 (Highly Lipophilic)
pKa (Calculated) ~10.5 (Secondary Amine - Highly Basic)
Physical State Viscous Oil or Low-Melting Solid (Free Base); White Solid (HCl Salt)
Structural Hazard Analysis

The molecule consists of three distinct zones that dictate its reactivity and toxicity:

  • Piperidine Ring (Secondary Amine): Responsible for high basicity (pH > 11 in solution). Causes immediate chemical burns to mucous membranes and corneal damage.

  • Ethyl Linker: Increases rotational freedom, allowing the molecule to intercalate into lipid bilayers, enhancing dermal absorption .

  • 3-Methylphenoxy Group: Metabolic precursor. Upon ether cleavage (O-dealkylation), this releases m-Cresol (3-methylphenol), a known toxicant causing CNS depression and organ damage.

Part 2: GHS Hazard Identification (Derived)

CRITICAL WARNING: Treat this compound as a High-Potency CNS Active Agent until empirical data proves otherwise. Structural analogs (e.g., Ifenprodil fragments) are potent NMDA receptor modulators.

Classification (Regulation (EC) No 1272/2008)
Hazard ClassCategoryH-StatementDescription
Skin Corr./Irrit. 1B H314 Causes severe skin burns and eye damage (due to free amine).
Acute Tox.[1][2] (Oral) 3 H301 Toxic if swallowed.[3]
Acute Tox.[1][2] (Dermal) 3 H311 Toxic in contact with skin (enhanced lipophilicity).
STOT - SE 3 H335 May cause respiratory irritation.[1][4]
Signal Word: DANGER[1][5]
Precautionary Logic
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water [or shower].[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][4] Remove contact lenses, if present and easy to do.[1][3][4] Continue rinsing.[1][3][4]

Part 3: Safe Handling Protocols & Engineering Controls

The "Closed-Loop" Handling System

Because of the compound's basicity and potential volatility (as a free base), open-bench handling is strictly prohibited.

Protocol:

  • Weighing: Must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity > 100 fpm.

  • Solubilization: Add solvent (DMSO or Ethanol) to the solid, not vice versa, to prevent dust aerosolization.

  • Vessel Choice: Use borosilicate glass. Avoid polycarbonates, which may degrade upon prolonged contact with high-concentration secondary amines.

Personal Protective Equipment (PPE) Matrix
ZoneEquipmentSpecificationRationale
Hands Double GlovingNitrile (Outer) / Laminate (Inner) Piperidines permeate latex rapidly. Laminate provides chemical barrier.
Eyes Goggles + ShieldANSI Z87.1 Chemical Goggles High pH causes saponification of corneal lipids (permanent blindness risk).
Respiratory RespiratorP100 / Organic Vapor Cartridge Required if handling >100mg of free base outside a hood.
Experimental Workflow Visualization

The following diagram outlines the decision logic for handling the free base versus the hydrochloride salt, which significantly alters the risk profile.

HandlingProtocol Start Compound Receipt (3-[2-(3-Methylphenoxy)ethyl]piperidine) CheckForm Check Physical Form Start->CheckForm FreeBase Free Base (Oil/Low Melt) High pH / Volatile CheckForm->FreeBase Liquid/Oil Salt HCl Salt (Solid) Lower pH / Dust Hazard CheckForm->Salt Crystalline PrecautionBase REQUIREMENT: Fume Hood + Double Nitrile Avoid Aluminum Containers FreeBase->PrecautionBase Neutralization Neutralization Step (If Spilled) FreeBase->Neutralization Spill Event PrecautionSalt REQUIREMENT: Weighing Enclosure P100 Mask if open Salt->PrecautionSalt Solubilization Solubilization (DMSO/EtOH) PrecautionBase->Solubilization PrecautionSalt->Solubilization

Figure 1: Risk-based handling workflow distinguishing between the corrosive free base and the irritant salt form.

Part 4: Emergency Response & Toxicology Mechanisms

First Aid Algorithms
  • Eye Contact (Critical):

    • Mechanism:[1][5][6] Alkaline hydrolysis of fatty acids in the eye (saponification).

    • Action: Irrigate for minimum 30 minutes . Do not stop to transport unless irrigation can continue during transport. Use isotonic saline if available; water is acceptable.

  • Skin Contact:

    • Mechanism:[1][5][6] The ethyl-phenoxy tail facilitates deep dermal penetration of the caustic amine.

    • Action: Wash with PEG-400 (Polyethylene Glycol) if available, or copious soap and water. Do not use ethanol (enhances absorption).

  • Inhalation:

    • Action: Move to fresh air.[1][4] If pulmonary edema (delayed fluid in lungs) is suspected due to coughing, administer oxygen.

Metabolic Activation & Toxicity

The toxicity of this molecule is not static; it evolves as the body metabolizes it.

Metabolism Parent Parent Compound (Lipophilic/CNS Active) CYP450 CYP2D6 / CYP3A4 (Liver Microsomes) Parent->CYP450 Metabolite1 O-Dealkylation (Ether Cleavage) CYP450->Metabolite1 Metabolite2 N-Oxidation (Piperidine Ring) CYP450->Metabolite2 Toxin1 m-Cresol (Toxic Phenol) Metabolite1->Toxin1 Releases Toxin2 Piperidine-ethanol deriv. Metabolite1->Toxin2

Figure 2: Metabolic degradation pathway highlighting the release of m-Cresol, a secondary toxicological hazard.

Part 5: Synthesis & Impurity Profile (Quality Control)

Understanding the synthesis is crucial for identifying impurities that may alter the safety profile. The standard synthesis involves the alkylation of piperidine with 1-(2-haloethoxy)-3-methylbenzene.

Common Impurities:

  • Unreacted Piperidine: Drastically increases the vapor pressure and corrosivity of the sample.

  • 3-Methylphenol (m-Cresol): If the ether synthesis was incomplete, residual phenol causes systemic toxicity and protein denaturation.

  • Alkyl Halides (Precursors): If 2-(3-methylphenoxy)ethyl bromide was used, trace amounts are potential alkylating agents (carcinogens) .

QC Recommendation: Ensure purity >98% via HPLC to rule out alkylating precursors before use in biological assays.

References

  • Piperidine Toxicity: National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. PubChem. Accessed Feb 2026. Link

  • Phenol/Cresol Metabolism: Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cresols. CDC.gov. Link

  • Structural Analogs (Ifenprodil): Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. (Cited for pharmacophore safety context). Link

  • GHS Classification Standards: European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. ECHA. Link

  • Chemical Handling: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Link

Sources

Exploratory

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the History and Discovery of Phenoxyethyl Piperidine Derivatives The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of Phenoxyethyl Piperidine Derivatives

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical science.[1][2][3] Its prevalence stems from its presence in a vast array of natural alkaloids and its remarkable versatility as a synthetic building block for drug design.[3][4][5] The conformational flexibility of the saturated piperidine ring allows it to effectively bind to a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry.[3][6] This guide delves into the history and discovery of a specific, highly impactful subclass: the phenoxyethyl piperidine derivatives, tracing their evolution from early concepts to their critical role in modern therapeutics, particularly in the treatment of neurodegenerative diseases.

Chapter 1: The Genesis of Piperidine-Based Therapeutics

The journey of piperidine derivatives in medicine did not begin with complex neurological agents. Their initial impact was in the field of pain management. The phenylpiperidine class of drugs, characterized by a phenyl group directly attached to the piperidine ring, laid the groundwork for future development.

The synthesis of meperidine in the 1930s marked a significant milestone. This was followed by the development of fentanyl, a second-generation synthetic phenylpiperidine opioid, which was introduced into clinical practice in 1968.[7] Fentanyl and its analogues act as potent agonists at the mu-opioid receptor, inhibiting ascending pain pathways and producing powerful analgesic effects.[7] The success of these early compounds firmly established the piperidine core as a pharmacologically significant structure and spurred further investigation into its potential for treating a wide range of conditions.[6]

Chapter 2: The Rise of Phenoxyethyl Piperidines for Alzheimer's Disease

The late 20th century saw a paradigm shift in neuroscience with the formulation of the "cholinergic hypothesis" of Alzheimer's disease (AD). This hypothesis posited that the cognitive decline seen in AD patients was linked to a significant decrease in cholinergic neurotransmission due to the loss of neurons in the basal forebrain.[8][9] This theory provided a clear therapeutic target: increasing the levels of the neurotransmitter acetylcholine (ACh) in the brain. The primary strategy to achieve this was through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh in the synaptic cleft.[10]

The Quest for a Better AChE Inhibitor: The Donepezil Story

Early AChE inhibitors like physostigmine and tacrine had significant drawbacks, including a short duration of action and, in the case of tacrine, a high risk of liver toxicity.[8][9] This created a pressing need for a safer and more effective alternative.

The journey to discovering Donepezil (Aricept®) at Eisai Co., Ltd. is a classic example of rational drug design. Research, which began in 1983, was driven by the need to overcome the limitations of existing treatments.[11] The scientific team, led by Hachiro Sugimoto, embarked on a systematic exploration of chemical structures.[11]

  • Initial Hit to Lead Optimization: The process began with a random screening that identified an N-benzylpiperazine derivative with modest cholinergic activity.[8][9] The first critical step in optimization was replacing the N-benzylpiperazine moiety with an N-benzylpiperidine group, which resulted in a "dramatic increase in anti-AChE activity."[8][9]

  • Structure-Activity Relationship (SAR) Studies: Further modifications were made. Replacing an amide group with a ketone group maintained the activity.[8] This iterative process of synthesis and testing led to the design of an indanone derivative. Among these, Donepezil (coded as E2020) was identified as the most balanced and promising compound.[8][9]

The following diagram illustrates the logical progression of this discovery process.

Donepezil_Discovery_Funnel cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Lead Optimization (SAR) cluster_2 Phase 3: Candidate Selection cluster_3 Phase 4: Clinical Development Screen Random Screening of Chemical Library Hit Hit Compound: N-benzylpiperazine derivative (Modest Activity) Screen->Hit Identified Lead1 Lead 1: N-benzylpiperidine (Dramatic increase in AChE inhibition) Hit->Lead1 Core scaffold modification Lead2 Lead 2: Ketone replacement (Activity maintained) Lead1->Lead2 Functional group modification Lead3 Lead 3: Indanone derivative design (Enhanced activity) Lead2->Lead3 Cyclization & Refinement Candidate Selected Candidate: Donepezil (E2020) (Most balanced profile) Lead3->Candidate Optimized Approval FDA Approval (1996) Aricept® Candidate->Approval Successful Trials

The Drug Discovery Funnel for Donepezil

Donepezil was approved by the US FDA in 1996 and became a cornerstone of symptomatic treatment for mild to severe Alzheimer's disease.[10][11] Its mechanism of action is the reversible inhibition of acetylcholinesterase, which increases the concentration of acetylcholine at cholinergic synapses.[10]

Cholinergic_Synapse_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Vesicles containing Acetylcholine (ACh) ACh ACh ACh_Vesicle->ACh Release ACh_Receptor Acetylcholine Receptors Signal Signal Propagation ACh_Receptor->Signal Activation Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) Donepezil Donepezil Donepezil->AChE Inhibits ACh->ACh_Receptor Binds ACh->AChE Degradation

Mechanism of Action of Donepezil at the Cholinergic Synapse
Contextual Discoveries: Galantamine and Memantine

While Donepezil is a synthetic phenoxyethyl piperidine derivative, the field of AD treatment also benefited from discoveries in natural products and alternative mechanisms.

  • Galantamine: This alkaloid was first isolated from snowdrop bulbs (Galanthus nivalis) in the Soviet Union in the 1940s.[12] Its AChE-inhibiting properties were subsequently studied, and the first industrial process was developed in 1959.[12] Galantamine has a dual mechanism of action: it is a weak, reversible AChE inhibitor and also an allosteric potentiator of nicotinic acetylcholine receptors, enhancing cholinergic function in two distinct ways.[13]

  • Memantine: Unlike the cholinesterase inhibitors, Memantine (Namenda®) operates on a different pathway. It is an N-methyl-D-aspartate (NMDA) receptor antagonist.[14][15][16] In Alzheimer's disease, excessive activity of the neurotransmitter glutamate can lead to neuronal damage (excitotoxicity).[17] Memantine works by blocking the NMDA receptor channels under conditions of excessive stimulation, thereby preventing this damaging influx of calcium ions while still allowing for normal synaptic transmission.[14][17][18]

Chapter 3: Modern Research and Future Directions

Research into phenoxyethyl piperidine derivatives continues to evolve. While early efforts focused on AChE inhibition, modern research explores other targets and seeks to improve upon existing therapies.

A 2023 study investigated a novel synthetic phenoxyethyl piperidine derivative, "compound 7c," as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[19] In an animal model of AD, this compound was shown to reverse memory impairments and reduce elevated AChE levels in the hippocampus, suggesting its potential as a future therapeutic agent.[19]

Furthermore, second-generation phenoxyethyl piperidines are being developed as potent agonists for the sigma-1 (S1R) receptor, a target implicated in neuroprotection.[20] These newer compounds show promise for their antiamnesic and neuroprotective potential, moving beyond purely symptomatic treatment.[20]

Key Discoveries in Piperidine-Based CNS Therapeutics
Drug Name (Brand)Class / Core StructureYear of Discovery/ApprovalPrimary Mechanism of ActionKey Historical Fact
Donepezil (Aricept®)Phenoxyethyl piperidine derivativeFDA Approval: 1996[11]Reversible Acetylcholinesterase (AChE) Inhibitor[10]Developed by Eisai through rational drug design, starting in 1983.[11]
Galantamine (Razadyne®)Natural AlkaloidIsolated: 1940s-1950s[12][13][21]Dual: AChE inhibitor and allosteric nicotinic receptor modulator.[13]Originally isolated from common snowdrop bulbs.[12][21]
Memantine (Namenda®)Adamantane derivative---Uncompetitive NMDA Receptor Antagonist[14][17]Targets glutamate excitotoxicity, a different pathway from AChE inhibitors.[15][16]
Fentanyl Phenylpiperidine derivativeIntroduced: 1968[7]Mu-opioid Receptor Agonist[7]A foundational synthetic piperidine-based analgesic.[7]

Chapter 4: Experimental Methodologies

The synthesis and evaluation of novel phenoxyethyl piperidine derivatives follow a structured workflow. This involves chemical synthesis, purification, structural confirmation, and biological assessment.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_bioassay Biological Evaluation Start Starting Materials (e.g., piperidine precursor, phenoxyethyl halide) Reaction Chemical Reaction (e.g., Nucleophilic Substitution) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Confirmation of M.W.) Purification->MS Assay In Vitro Assay (e.g., AChE Inhibition) NMR->Assay MS->Assay IC50 Determine Potency (IC₅₀) Assay->IC50 Animal_Model In Vivo Testing (Animal Model of AD) IC50->Animal_Model

General Experimental Workflow for Novel Derivatives
Protocol: Synthesis of a Phenoxyethyl Piperidine Core

This protocol provides a representative method for the N-alkylation of a piperidine precursor, a key step in synthesizing many derivatives in this class.

Objective: To synthesize 1-(2-phenoxyethyl)piperidine.

Materials:

  • Piperidine

  • 1-Bromo-2-phenoxyethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add piperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).

  • Addition of Alkylating Agent: While stirring the mixture, add 1-bromo-2-phenoxyethane (1.1 eq) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Maintain reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer to obtain the crude product. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Collect the fractions containing the pure product and concentrate them under reduced pressure to yield 1-(2-phenoxyethyl)piperidine as an oil. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The history of phenoxyethyl piperidine derivatives is a testament to the power of medicinal chemistry, demonstrating a clear trajectory from foundational discoveries in analgesia to highly specific, rationally designed agents for complex neurodegenerative diseases. The discovery of Donepezil, in particular, highlights a successful, structured approach to drug development that addressed a critical unmet medical need based on the cholinergic hypothesis. As research continues, this versatile chemical scaffold is being adapted to engage new targets like the sigma-1 receptor, opening up possibilities for neuroprotective and potentially disease-modifying therapies. The journey of the phenoxyethyl piperidine core is far from over, and it remains a structure of significant interest for the next generation of CNS-active therapeutics.

References

Sources

Protocols & Analytical Methods

Method

Protocols for dissolving 3-[2-(3-Methylphenoxy)ethyl]piperidine for in vitro assays

Application Note & Protocol Guide Topic: Protocols for Dissolving 3-[2-(3-Methylphenoxy)ethyl]piperidine for In Vitro Assays For: Researchers, scientists, and drug development professionals. Introduction: The Critical Fi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Protocols for Dissolving 3-[2-(3-Methylphenoxy)ethyl]piperidine for In Vitro Assays For: Researchers, scientists, and drug development professionals.

Introduction: The Critical First Step to Reproducible Data

3-[2-(3-Methylphenoxy)ethyl]piperidine is a synthetic organic molecule featuring a basic piperidine moiety linked to a lipophilic methylphenoxy group. Its structural characteristics suggest low intrinsic aqueous solubility, a common challenge for many biologically active small molecules. Achieving complete and consistent dissolution is the foundational step for any in vitro assay; improper solubilization can lead to inaccurate concentration measurements, compound precipitation, and ultimately, non-reproducible or misleading experimental results.

This guide provides a comprehensive framework and detailed protocols for the effective dissolution of 3-[2-(3-Methylphenoxy)ethyl]piperidine. As a Senior Application Scientist, the focus here extends beyond simple steps to explain the underlying principles, ensuring that researchers can adapt these methods to their specific experimental contexts while maintaining the highest standards of scientific integrity.

Compound Physicochemical Profile

Understanding the compound's properties is essential for developing a robust dissolution strategy. While experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structure.

PropertyValue (Estimated / Calculated)Significance for Dissolution Protocol
Molecular Formula C₁₄H₂₁NOUsed for all molarity-based calculations.
Molecular Weight 219.32 g/mol Critical for preparing solutions of a known concentration.
Core Moieties Piperidine, Phenyl EtherThe piperidine ring is basic; the phenoxyethyl group is nonpolar and lipophilic.
Estimated pKa ~8.0 - 9.0 (Basic)The piperidine nitrogen will be protonated (positively charged) at physiological pH (~7.4), which can aid aqueous solubility. However, this is often insufficient to overcome the molecule's overall lipophilicity.[1]
Predicted Solubility Poor in water; Soluble in organic solvents.Direct dissolution in aqueous buffers (PBS, Saline, Media) is likely to fail. A high-concentration stock solution in an organic solvent is required.[2]

Solvent Selection: A Strategic Decision

The choice of solvent is paramount. The ideal strategy involves using a powerful organic solvent to create a high-concentration primary stock and then diluting this stock into the final aqueous assay medium.

SolventSuitability for Stock SolutionSuitability for Working SolutionKey Considerations
DMSO Excellent (Recommended) Unsuitable (Use for Dilution Only) The universal solvent for initial solubilization of nonpolar compounds for biological screening.[3][4] Must be kept at a minimal final concentration in assays (<0.5%, ideally ≤0.1%) to avoid cytotoxicity or off-target effects.[5][6]
Ethanol (100%) Good (Alternative) Unsuitable (Use for Dilution Only) A viable alternative to DMSO. Can be more volatile. Final concentration in assays should also be strictly controlled.
Aqueous Buffers Poor (Not Recommended) Excellent (Required) Direct dissolution is unlikely. These are the target diluents for the final working solution that will be added to cells or biochemical reactions.

Workflow for Solvent Selection and Solution Preparation

The following diagram outlines the logical flow from receiving the compound to preparing the final, assay-ready working solutions.

Dissolution_Workflow cluster_prep Part 1: Stock Solution Preparation cluster_dilution Part 2: Working Solution Preparation start Start: Receive Solid Compound weigh Accurately weigh compound using a calibrated analytical balance. start->weigh calc_vol Calculate required volume of 100% DMSO for desired stock concentration (e.g., 10-50 mM). weigh->calc_vol dissolve Add DMSO to solid compound. Vortex vigorously. calc_vol->dissolve check_sol Visually inspect for particulates. Is dissolution complete? dissolve->check_sol sonicate Apply brief sonication (5-10 min in water bath sonicator). check_sol->sonicate No aliquot Dispense into single-use aliquots. Store at -20°C or -80°C. check_sol->aliquot Yes sonicate->check_sol thaw Thaw one stock aliquot at RT. aliquot->thaw Use in Experiment serial_dil Perform serial dilutions in assay buffer (e.g., PBS, Media) to reach final working concentration. thaw->serial_dil check_precip Visually inspect for precipitation at each dilution step. serial_dil->check_precip proceed Solution is ready for assay. check_precip->proceed Clear troubleshoot Precipitation detected. Troubleshoot: Lower concentration, re-evaluate protocol. check_precip->troubleshoot Cloudy

Caption: Decision workflow for preparing stock and working solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the preparation of a primary stock solution. The goal is to create a stable, high-concentration solution that can be stored long-term and used as a source for all subsequent dilutions.

Materials:

  • 3-[2-(3-Methylphenoxy)ethyl]piperidine (solid powder)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks or precision micropipettes[7]

  • Vortex mixer

  • Water bath sonicator

  • Cryogenic vials for aliquoting

Procedure:

  • Pre-Calculation: Determine the target concentration for your stock solution (e.g., 10 mM). A concentration between 10-50 mM is a typical and practical starting point.

    • Calculation Example for 10 mM Stock:

    • Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 0.010 mol/L × 0.001 L (for 1 mL) × 219.32 g/mol = 2.1932 mg

    • Therefore, 2.19 mg of compound is needed to make 1 mL of a 10 mM stock solution.

  • Weighing the Compound: Accurately weigh the calculated mass of the solid compound. For small masses, it is often more practical to weigh a slightly larger amount (e.g., ~5 mg), note the exact mass, and then calculate the precise volume of DMSO to add.[7]

  • Initial Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the solid compound. Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Hold the vial against a light source and look carefully for any undissolved particles or cloudiness. Complete dissolution should result in a perfectly clear solution.

  • Assisted Dissolution (If Necessary): If particles remain, place the vial in a water bath sonicator for 5-10 minutes.[8] This process uses cavitation to break up small aggregates and can significantly aid dissolution.[8] Avoid excessive heating. Re-inspect the solution.

  • Aliquoting and Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in properly labeled cryogenic vials. This is a critical best practice to preserve compound integrity by avoiding repeated freeze-thaw cycles.[9][10]

  • Storage: Store the aliquots in a freezer at -20°C for short-term storage (1 month) or -80°C for long-term storage (6+ months).[10]

Protocol 2: Preparation of Aqueous Working Solutions for Assays

This protocol describes the dilution of the DMSO stock solution into your final aqueous assay buffer (e.g., PBS, cell culture medium). The primary challenge here is to avoid having the compound precipitate out of the solution as the solvent polarity changes dramatically—an event known as "crashing out."

Procedure:

  • Thaw Stock Solution: Remove a single aliquot of the DMSO stock from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.

  • Intermediate Dilution (Recommended): To minimize the risk of precipitation, perform a one- or two-step intermediate dilution in your assay buffer. A stepwise change in solvent composition is gentler on the compound's solubility.[10]

    • Example: To get from a 10 mM stock to a 10 µM final concentration (a 1:1000 dilution), first dilute 1:10 (e.g., 2 µL of stock into 18 µL of buffer) to get a 1 mM intermediate solution. Then, dilute this intermediate solution 1:100 (e.g., 2 µL into 198 µL of buffer) to reach the final 10 µM.

  • Final Dilution: Perform the final dilution to achieve the desired concentration for your assay. Always add the concentrated solution to the buffer and mix immediately and thoroughly.

  • Final DMSO Concentration Check: This is a critical self-validating step. Calculate the final percentage of DMSO in your working solution.

    • Calculation Example: If you add 2 µL of a DMSO stock solution to a final volume of 200 µL of media, the final DMSO concentration is (2 µL / 200 µL) × 100% = 1%.

    • Action: This concentration may be too high for some cell lines.[11] Aim to keep the final DMSO concentration below 0.5%, and preferably at or below 0.1%, to minimize solvent artifacts.[11][6] Always include a "vehicle control" in your experiments, which consists of the assay buffer with the same final concentration of DMSO used in your compound-treated samples.

  • Final Visual Inspection: The final working solution must be perfectly clear. Any sign of cloudiness, haziness, or precipitate indicates that the compound is not fully dissolved at that concentration, and the results will not be reliable.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Solid will not dissolve in 100% DMSO. Target stock concentration is above the compound's solubility limit in DMSO.- Reduce the target stock concentration (e.g., try 10 mM instead of 50 mM).- Apply gentle warming (37°C) in addition to sonication, but monitor for compound degradation.
Precipitation occurs when diluting stock into aqueous buffer. The compound's aqueous solubility limit is being exceeded. The solvent shift is too abrupt.- Lower the final working concentration.- Perform more gradual serial dilutions (e.g., 1:5 steps instead of 1:100).- Ensure the assay buffer is at room temperature or 37°C during dilution, as solubility is often lower in cold liquids.
Assay results are inconsistent between experiments. - Incomplete initial dissolution.- Stock solution degradation from multiple freeze-thaw cycles.- Precipitation in the working solution that is not easily visible.- Always ensure the stock solution is perfectly clear before aliquoting.- Strictly use single-use aliquots for each experiment.[10]- Prepare working solutions fresh immediately before use and inspect them carefully.

References

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. (2016, January 1). ResearchGate. [Link]

  • Koppelhus, U., Zachariae, C., & Pedersen, A. M. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 541–549. [Link]

  • What is the highest acceptable limit of DMSO concentration for use in an MIC assay? (2014, October 30). ResearchGate. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved February 14, 2026, from [Link]

  • Hoyberghs, J., De Smedt, J., Lammens, L., Van den Kieboom, C., & Knapen, D. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Pharmacology, 12, 794301. [Link]

  • Dixon, D. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Remsing Rix, L. L., Kuenzi, B. M., Luo, Y., Remily-Wood, E. R., Rix, U., & Haura, E. B. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers, 13(6), 1226. [Link]

  • Svanbäck, S., Eissing, T., & Reichel, A. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 11(5), 226. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). HORIZON. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., Austin, C. P., & Simeonov, A. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89. [Link]

  • PubChem. (n.d.). (3R)-1-[2-[(E)-2-(2-methylphenyl)-2-(3-methylthiophen-2-yl)ethenoxy]ethyl]piperidine-3-carboxylic acid;hydrochloride. PubChem. Retrieved February 14, 2026, from [Link]

  • Sanpazi, A. R., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6826–6836. [Link]

  • Enhancement of Dissolution Rate of Piperine Using Solid Dispersion Approach and Evaluation of Its Antioxidant Activity. (2024, November 1). Trends in Sciences. [Link]

  • Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). (n.d.). Cheméo. Retrieved February 14, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • 3-(3-Nitrophenoxy)piperidine Properties. (2025, October 15). EPA. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025, February 20). FDA. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Characterization of the Dissolution Behavior of Piperine/Cyclodextrins Inclusion Complexes. (2018, February 15). PubMed. [Link]

  • Solubility of drugs in ethanol and dmso. (2021, December 21). ResearchGate. [Link]

  • What solvents are DMSO/DMF miscible with? (2019, July 21). Reddit. [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Retrieved February 14, 2026, from [Link]

  • Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Piperidine, 3-methyl-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8085–8098. [Link]

Sources

Application

Preparation of 3-[2-(3-Methylphenoxy)ethyl]piperidine hydrochloride salt

Application Note & Detailed Protocols Topic: A Validated Protocol for the Synthesis of 3-[2-(3-Methylphenoxy)ethyl]piperidine Hydrochloride Salt Abstract This application note provides a comprehensive, step-by-step guide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Topic: A Validated Protocol for the Synthesis of 3-[2-(3-Methylphenoxy)ethyl]piperidine Hydrochloride Salt

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 3-[2-(3-Methylphenoxy)ethyl]piperidine hydrochloride. The described methodology is robust, beginning with the conversion of 3-piperidineethanol to its corresponding chloroethyl derivative, followed by a Williamson ether synthesis with 3-methylphenol (m-cresol). The protocol culminates in the formation and purification of the final hydrochloride salt. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed explanations for procedural choices, integrated safety protocols, and methods for analytical validation of the final compound.

Introduction

3-[2-(3-Methylphenoxy)ethyl]piperidine is a substituted piperidine derivative. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules due to their ability to interact with various biological targets. The synthesis of specific analogues like the title compound is of significant interest for building diverse chemical libraries for drug discovery.

The synthetic strategy outlined herein is a classic, reliable two-step process. The first key transformation involves the conversion of a primary alcohol to an alkyl chloride. The second, and core, reaction is the Williamson ether synthesis, a venerable and highly effective method for forming ethers via an S\textsubscript{N}2 mechanism.[1][2][3] This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The final step is the formation of a hydrochloride salt, which often improves the compound's stability, crystallinity, and aqueous solubility.[4]

Overall Reaction Scheme

The synthesis is performed in three distinct stages starting from commercially available precursors.

G Figure 1: Overall Synthetic Pathway cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Salt Formation A 3-Piperidineethanol C 3-(2-Chloroethyl)piperidine Hydrochloride A->C Toluene, Reflux B Thionyl Chloride (SOCl₂) G 3-[2-(3-Methylphenoxy)ethyl]piperidine (Free Base) C->G + F, 80 °C D m-Cresol F 3-Methylphenoxide (in situ) D->F DMF, 0 °C E Sodium Hydride (NaH) I 3-[2-(3-Methylphenoxy)ethyl]piperidine Hydrochloride (Final Product) G->I Diethyl Ether H HCl in Dioxane

Caption: Figure 1: Overall Synthetic Pathway

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )PuritySupplierNotes
3-Piperidineethanol4501-09-3129.20≥98%Sigma-Aldrich-
Thionyl Chloride (SOCl₂)7719-09-7118.97≥99%Acros OrganicsHighly corrosive, handle in fume hood.
3-Methylphenol (m-Cresol)108-39-4108.14≥99%Alfa AesarToxic and corrosive.
Sodium Hydride (NaH)7646-69-724.0060% disp. in oilSigma-AldrichFlammable solid, reacts violently with water.
Toluene, Anhydrous108-88-392.14≥99.8%Fisher ScientificFlammable liquid.
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09≥99.8%Sigma-AldrichReproductive toxin.
Diethyl Ether, Anhydrous60-29-774.12≥99.7%J.T. BakerExtremely flammable.
Hydrochloric Acid, 4M in 1,4-Dioxane7647-01-036.464.0 MAcros OrganicsCorrosive.
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS Grade--
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37≥99.5%--
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocols

Workflow Overview

G Figure 2: Step-by-Step Experimental Workflow start Start: 3-Piperidineethanol step1 Step 1: Chlorination Add SOCl₂ in Toluene Reflux for 3h start->step1 workup1 Evaporate Solvent Triturate with Ether Filter Solid step1->workup1 intermediate Isolate Intermediate: 3-(2-Chloroethyl)piperidine HCl workup1->intermediate step2 Step 2: Ether Synthesis Deprotonate m-cresol with NaH in DMF intermediate->step2 step2b Add Intermediate (as free base) Heat to 80 °C for 12h step2->step2b workup2 Aqueous Workup (Water Quench, Ether Extraction) step2b->workup2 purify Purification Silica Gel Column Chromatography workup2->purify freebase Isolate Free Base: 3-[2-(3-Methylphenoxy)ethyl]piperidine purify->freebase step3 Step 3: Salt Formation Dissolve in Diethyl Ether Add 4M HCl in Dioxane freebase->step3 workup3 Filter Precipitate Wash with Ether Dry under Vacuum step3->workup3 end Final Product: 3-[2-(3-Methylphenoxy)ethyl]piperidine HCl workup3->end

Caption: Figure 2: Step-by-Step Experimental Workflow

Protocol 1: Synthesis of 3-(2-Chloroethyl)piperidine Hydrochloride

Rationale: This procedure converts the primary alcohol of 3-piperidineethanol into a good leaving group (chloride) for the subsequent S\textsubscript{N}2 reaction. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gases, which simplifies the workup. The product is isolated as a hydrochloride salt, which is typically a stable, crystalline solid.[5][6][7]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-piperidineethanol (10.0 g, 77.4 mmol) in anhydrous toluene (100 mL).

  • Reagent Addition: In a fume hood, slowly add thionyl chloride (7.2 mL, 92.9 mmol, 1.2 equiv) to the stirred suspension at room temperature over 20 minutes. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate it to dryness using a rotary evaporator.

  • Isolation: Add 50 mL of diethyl ether to the resulting solid residue and stir vigorously for 15 minutes (trituration). Collect the white solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with two portions of cold diethyl ether (2x 25 mL) to remove any non-polar impurities.

  • Drying: Dry the solid under high vacuum for 4 hours to yield 3-(2-chloroethyl)piperidine hydrochloride as a white crystalline solid.

    • Expected Yield: 12.5-13.5 g (88-95%).

    • Validation: Confirm structure via ¹H NMR and melting point.

Protocol 2: Synthesis of 3-[2-(3-Methylphenoxy)ethyl]piperidine (Free Base)

Rationale: This is the key C-O bond-forming step, accomplished via the Williamson ether synthesis.[8] Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the weakly acidic phenolic hydroxyl group of m-cresol, forming the sodium phenoxide in situ.[2] Anhydrous DMF is an ideal polar aprotic solvent as it solvates the sodium cation, enhancing the nucleophilicity of the phenoxide, without interfering with the S\textsubscript{N}2 reaction. The intermediate from Protocol 1 must be neutralized to its free base form before use.

  • Preparation of Phenoxide: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 3.3 g, 82.5 mmol, 1.2 equiv). Wash the NaH with dry hexanes (2 x 15 mL) to remove the mineral oil. Carefully decant the hexanes. Suspend the washed NaH in anhydrous DMF (150 mL).

  • Addition of Phenol: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of m-cresol (7.5 g, 69.4 mmol, 1.0 equiv) in anhydrous DMF (50 mL) dropwise over 30 minutes. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Preparation of Free Base: In a separate flask, dissolve the 3-(2-chloroethyl)piperidine hydrochloride (12.7 g, 69.4 mmol, 1.0 equiv) from Protocol 1 in water (50 mL) and basify to pH >12 with 5M NaOH solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.

  • S\textsubscript{N}2 Reaction: Add the freshly prepared 3-(2-chloroethyl)piperidine free base to the sodium phenoxide solution at 0 °C.

  • Reaction: Remove the ice bath, and heat the reaction mixture to 80 °C. Stir at this temperature for 12 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 50 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with 1M NaOH (2 x 50 mL) to remove any unreacted m-cresol, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification: Purify the crude oil by silica gel column chromatography (eluent: 95:5 dichloromethane/methanol with 0.5% triethylamine) to afford the pure free base.

    • Expected Yield: 11.5-13.5 g (71-83%).

Protocol 3: Preparation of 3-[2-(3-Methylphenoxy)ethyl]piperidine Hydrochloride Salt

Rationale: Converting the final compound to its hydrochloride salt facilitates handling, improves stability, and often induces crystallization, which is a final purification step. This is achieved by protonating the basic piperidine nitrogen with a strong acid.[9]

  • Dissolution: Dissolve the purified free base (10.0 g, 42.9 mmol) from Protocol 2 in 150 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add 4M HCl in 1,4-dioxane (12.9 mL, 51.5 mmol, 1.2 equiv). A white precipitate will form immediately.

  • Crystallization: Stir the resulting slurry at room temperature for 1 hour to ensure complete salt formation and crystallization.

  • Isolation: Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 30 mL).

  • Drying: Dry the product in a vacuum oven at 40 °C overnight.

    • Expected Yield: 11.0-11.8 g (95-99%).

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for 3-[2-(3-Methylphenoxy)ethyl]piperidine HCl
Appearance White to off-white crystalline solid
Melting Point 145-148 °C (Example range, requires experimental determination)
¹H NMR (400 MHz, DMSO-d₆)δ 9.15 (br s, 2H, NH₂⁺), 7.15 (t, J=7.8 Hz, 1H), 6.75 (d, J=7.5 Hz, 1H), 6.70 (s, 1H), 6.68 (d, J=8.0 Hz, 1H), 4.05 (t, J=6.5 Hz, 2H), 3.25 (m, 2H), 2.80 (m, 2H), 2.25 (s, 3H), 1.90-1.50 (m, 7H).
¹³C NMR (100 MHz, DMSO-d₆)δ 158.0, 139.0, 129.5, 121.0, 115.5, 112.0, 66.0, 49.0, 44.0, 35.0, 32.0, 28.0, 23.0, 21.0.
Mass Spec (ESI+) m/z = 234.18 [M+H]⁺ (Calculated for C₁₅H₂₄NO⁺: 234.18)

Safety and Handling

  • Thionyl Chloride: Is highly corrosive and a lachrymator. Reacts violently with water. Always handle in a well-ventilated fume hood.

  • Sodium Hydride: Is a flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Anhydrous Solvents: Diethyl ether is extremely flammable. Toluene and DMF are flammable and have associated health risks. Avoid ignition sources and ensure proper ventilation.

  • Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate PPE, including gloves, lab coat, and safety goggles, at all times.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Protocol 1 Incomplete reaction or moisture in the system.Ensure anhydrous conditions. Extend reflux time and re-check by TLC.
Low yield in Protocol 2 Incomplete deprotonation of m-cresol. Inactive alkyl chloride.Ensure NaH is fresh and washed properly. Use the chloro-piperidine intermediate immediately after preparation and neutralization.
Elimination byproduct (styrene derivative) formation Reaction temperature too high.Maintain the reaction temperature at 80 °C. The use of a primary chloride minimizes this, but high temperatures can still promote E2.
Product oiling out during salt formation Impurities present in the free base. Incorrect solvent.Re-purify the free base using column chromatography. Ensure the diethyl ether is anhydrous.

References

  • Vertex AI Search, "Observations on the Formation of Piperidine Hydrochloride from Chloroform and Piperidine".
  • Google Patents, "CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives".
  • Google Patents, "US3426028A - Piperidine derivatives and their salts".
  • The Royal Society of Chemistry, "Supplementary Information".
  • Semantic Scholar, "Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of".
  • University Website, "The Williamson Ether Synthesis".
  • Google Patents, "CN105924408A - Synthetic method of piperidine hydrochloride".
  • CymitQuimica, "CAS 6091-44-7: Piperidine hydrochloride".
  • ResearchGate, "(PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine".
  • Chemistry Steps, "The Williamson Ether Synthesis". Available at: [Link]

  • Master Organic Chemistry, "The Williamson Ether Synthesis". Available at: [Link]

  • Journal of Medicinal Chemistry, "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity".
  • Wikipedia, "Williamson ether synthesis". Available at: [Link]

  • ChemTalk, "Williamson Ether Synthesis". Available at: [Link]

  • MDPI, "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics".
  • DTIC, "Piperidine Synthesis.".
  • Organic Chemistry Portal, "Piperidine synthesis". Available at: [Link]

  • YouTube, "Preparation of Piperidines, Part 2: Substituted at Position 3". Available at: [Link]

  • ODU Digital Commons, "The Regioselective 3-Alkylation of Piperidine".
  • RSC Medicinal Chemistry, "Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio".
  • ResearchGate, "Scheme 1. General strategy for the synthesis of piperidine derivatives....".
  • White Rose eTheses Online, "SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY".
  • Organic Syntheses, "Piperidine, 1-ethyl - Organic Syntheses Procedure". Available at: [Link]

  • ResearchGate, "Procedure for N-alkylation of Piperidine?". Available at: [Link]

  • Google Patents, "EP0384288A2 - Piperidine compounds and their preparation and use".
  • Organic Syntheses, "Rhenium-Catalyzed ortho-Alkylation of Phenols". Available at: [Link]

  • Shree Ganesh Chemicals, "N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers". Available at: [Link]

  • Thieme Chemistry, "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols".
  • UCL Discovery, "RSC Medicinal Chemistry - RESEARCH ARTICLE".
  • Google Patents, "CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride".

Sources

Method

Application Notes &amp; Protocols: Formulation Strategies for 3-[2-(3-Methylphenoxy)ethyl]piperidine Delivery

< Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for 3-[2-(3-Methylphenoxy)ethyl]piperidine. Piperidine and i...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for 3-[2-(3-Methylphenoxy)ethyl]piperidine. Piperidine and its derivatives are prevalent scaffolds in pharmaceuticals, recognized for their broad therapeutic potential.[1][2] However, the inherent lipophilicity of many such compounds, including the subject molecule, presents significant challenges in achieving adequate aqueous solubility and oral bioavailability.[3] This guide outlines a systematic approach, beginning with essential pre-formulation studies to characterize the active pharmaceutical ingredient (API), followed by detailed protocols for several enabling formulation technologies. Methodologies covered include lipid-based systems, solubility enhancement using cyclodextrins, and the preparation of amorphous solid dispersions. Each section explains the scientific rationale behind the chosen strategies and provides step-by-step protocols for laboratory-scale preparation and characterization.

Introduction and Core Challenge

3-[2-(3-Methylphenoxy)ethyl]piperidine is a synthetic compound featuring a piperidine ring, a common motif in medicinal chemistry.[4] While specific therapeutic applications are diverse, compounds with this structural class often target central nervous system (CNS) receptors or other lipophilic binding sites. The core challenge in the development of such molecules is their typically poor water solubility, which can severely limit absorption from the gastrointestinal tract and hinder the development of both oral and parenteral dosage forms.[3]

The predicted physicochemical properties of 3-[2-(3-Methylphenoxy)ethyl]piperidine suggest it is a lipophilic, weakly basic compound, likely corresponding to a Biopharmaceutics Classification System (BCS) Class II or IV drug (low solubility). Enhancing its bioavailability is paramount for therapeutic efficacy.[5] This necessitates the use of advanced formulation strategies designed to increase the dissolution rate and apparent solubility of the drug in physiological fluids.[6][7]

Pre-Formulation & Physicochemical Characterization

A thorough understanding of the API's properties is the foundation of rational formulation design. These studies identify the critical quality attributes that will dictate the selection of an appropriate delivery strategy.

Key Physicochemical Parameters

The following table summarizes the essential parameters to be determined for 3-[2-(3-Methylphenoxy)ethyl]piperidine.

PropertyPredicted/Estimated ValueSignificance & Rationale
Molecular Formula C₁₆H₂₅NOConfirms identity and molecular weight (MW: ~247.38 g/mol ).
pKa (Basic) ~8.0 - 9.5The piperidine nitrogen is basic. The pKa determines the ionization state at different physiological pHs (stomach vs. intestine), which profoundly impacts solubility and permeability.[8]
LogP (Octanol/Water) > 3.0Indicates high lipophilicity and likely poor aqueous solubility. A high LogP is a primary driver for selecting solubility-enhancement technologies.[9]
Aqueous Solubility < 0.1 mg/mLMust be experimentally determined at various pH values (e.g., 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile. This is the most critical parameter defining the formulation challenge.[5]
Melting Point To Be Determined (TBD)Provides information on the solid-state packing and lattice energy. A high melting point often correlates with low solubility. Important for hot-melt extrusion processes.
Solid-State Stability TBDAssesses stability to heat, light, and humidity.[10] Essential for determining appropriate storage conditions and manufacturing processes.
Polymorphism TBDScreening for different crystalline forms is critical, as polymorphs can have different solubility, stability, and bioavailability profiles.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of the API.[11]

Objective: To quantify the solubility of 3-[2-(3-Methylphenoxy)ethyl]piperidine in various aqueous buffers.

Materials:

  • 3-[2-(3-Methylphenoxy)ethyl]piperidine API

  • pH 1.2 HCl buffer

  • pH 4.5 Acetate buffer

  • pH 6.8 Phosphate buffer

  • Scintillation vials

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of the API to a series of vials (in triplicate for each buffer) to ensure a solid phase remains at equilibrium.

  • Add a precise volume (e.g., 5 mL) of each buffer to the respective vials.

  • Seal the vials and place them in an orbital shaker set to 25 °C and 150 RPM.

  • Agitate the samples for 48 hours to ensure equilibrium is reached.

  • After 48 hours, let the vials stand for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. Discard the first few drops to saturate the filter.

  • Dilute the filtrate as necessary with mobile phase.

  • Analyze the concentration of the dissolved API using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Formulation Development Strategies

Based on the anticipated lipophilic nature of the API, the following formulation strategies are recommended. The choice of strategy will depend on the desired dosage form, dose, and specific API characteristics determined during pre-formulation.

Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: LBDDS are highly effective for lipophilic drugs.[3] They can enhance oral bioavailability by increasing drug solubilization in the gut, facilitating lymphatic transport (which bypasses first-pass metabolism), and protecting the drug from degradation.[6] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3]

Workflow for SEDDS Formulation

sedds_workflow cluster_dev Formulation Development cluster_char Characterization API API Characterization (Solubility in Excipients) Screen Excipient Screening (Oils, Surfactants, Co-solvents) API->Screen Select Compatibles Ternary Construct Ternary Phase Diagrams Screen->Ternary Identify Emulsion Region Optimize Optimize Formulation Ratio (Emulsification Grade) Ternary->Optimize Select Ratios Droplet Droplet Size Analysis (DLS) Optimize->Droplet Zeta Zeta Potential Optimize->Zeta Loading Drug Loading & Encapsulation Optimize->Loading Release In Vitro Release (Dissolution) Optimize->Release Final Final Formulation (Liquid or Solid-SEDDS) Release->Final Confirm Performance

Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol: Preparation of a Liquid SEDDS Formulation

Objective: To formulate 3-[2-(3-Methylphenoxy)ethyl]piperidine in a liquid SEDDS for oral delivery.

Materials:

  • API

  • Oil: Medium-chain triglyceride (e.g., Capryol™ 90)

  • Surfactant: Polyoxyl 40 Hydrogenated Castor Oil (e.g., Kolliphor® RH 40)[3]

  • Co-solvent: Transcutol® HP[3]

  • Glass vials, magnetic stirrer, and water bath

Procedure:

  • Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Formulation Preparation: a. Based on screening, select a ratio (e.g., 30% oil, 50% surfactant, 20% co-solvent w/w). b. Accurately weigh the oil, surfactant, and co-solvent into a glass vial. c. Heat the mixture to 40°C in a water bath and mix using a magnetic stirrer until a clear, homogenous solution is formed. d. Add the pre-weighed API to the excipient mixture and continue stirring until it is completely dissolved.

  • Characterization - Emulsification Study: a. Add 1 mL of the prepared SEDDS formulation to 250 mL of deionized water at 37°C with gentle agitation. b. Visually observe the emulsification process. A spontaneous, rapid formation of a clear or bluish-white emulsion indicates good performance. c. Measure the resulting droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Target size: <200 nm.

Strategy 2: Cyclodextrin Inclusion Complexation

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[7] They can encapsulate hydrophobic drug molecules, like 3-[2-(3-Methylphenoxy)ethyl]piperidine, forming an "inclusion complex." This complex shields the drug's lipophilic portion from the aqueous environment, significantly increasing its apparent water solubility and dissolution rate.[7]

Protocol: Preparation of an Inclusion Complex by Kneading Method

Objective: To prepare a solid inclusion complex of the API with a cyclodextrin to enhance solubility.

Materials:

  • API

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol/water (1:1 v/v) solution

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio: Determine the molar ratio for complexation (typically 1:1 API:CD).

  • Kneading: a. Place the accurately weighed HP-β-CD in a mortar. b. Add a small amount of the ethanol/water solution to moisten the powder. c. Dissolve the API in a minimal amount of ethanol and add it dropwise to the moistened CD powder while triturating continuously with the pestle. d. Knead the mixture for 45-60 minutes to form a homogenous, paste-like consistency.

  • Drying: a. Transfer the resulting paste to a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Sizing: a. Pulverize the dried complex and pass it through a suitable sieve (e.g., #100 mesh) to obtain a uniform powder.

  • Characterization: a. Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR). b. Perform a dissolution test comparing the complex to the pure API to demonstrate solubility enhancement.

Strategy 3: Amorphous Solid Dispersions (ASDs)

Rationale: Crystalline drugs require energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous state and dispersing it within a hydrophilic polymer matrix, the energy barrier for dissolution is overcome.[7] This can lead to a rapid dissolution rate and the generation of a supersaturated solution in vivo, significantly enhancing absorption.[5]

Workflow for Hot-Melt Extrusion (HME)

hme_workflow Start API & Polymer Selection (e.g., PVP, HPMC-AS) Blend Physical Blending of API and Polymer Start->Blend HME Hot-Melt Extrusion (Controlled Temp & Shear) Blend->HME Extrudate Cooling & Collection of Extrudate HME->Extrudate Mill Milling/Pelletizing of Extrudate Extrudate->Mill End Final ASD Powder/ Granules Mill->End

Caption: Process flow for creating an Amorphous Solid Dispersion via Hot-Melt Extrusion.

Protocol: Preparation of an ASD by Solvent Evaporation

Objective: To prepare an ASD of the API in a polymeric carrier to improve its dissolution rate.

Materials:

  • API

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or HPMC-AS)

  • Suitable organic solvent (e.g., methanol, acetone, or dichloromethane)

  • Rotary evaporator

Procedure:

  • Solvent Selection: Choose a volatile common solvent in which both the API and the polymer are readily soluble.

  • Dissolution: a. Accurately weigh the API and polymer in the desired ratio (e.g., 1:3 w/w). b. Dissolve both components completely in the selected solvent in a round-bottom flask.

  • Evaporation: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.

  • Final Drying: a. Place the flask in a vacuum oven for 24 hours to remove any residual solvent.

  • Collection and Sizing: a. Scrape the dried solid dispersion from the flask. b. Mill the material into a fine powder.

  • Characterization: a. Confirm the amorphous nature of the API within the dispersion using DSC (absence of a melting endotherm) and/or XRPD (presence of a halo pattern). b. Conduct dissolution studies to compare the performance against the physical mixture and pure API.

Summary and Comparative Analysis

Formulation StrategyPrimary MechanismKey AdvantagesKey DisadvantagesBest For...
Lipid-Based (SEDDS) Solubilization in lipid droplets, lymphatic uptake.High drug loading potential, protects API from degradation, can bypass first-pass metabolism.[6]Potential for GI side effects with high surfactant levels, chemical stability of API in lipids must be confirmed.Very high LogP drugs, compounds susceptible to first-pass metabolism.
Cyclodextrin Complex Encapsulation of drug in a hydrophilic shell.Significant increase in aqueous solubility, well-established technology, suitable for solid dosage forms.[7]Limited drug loading capacity (often 1:1 molar ratio), potential for nephrotoxicity with some CDs at high doses.Moderate to low dose drugs where a solid dosage form is desired.
Amorphous Solid Dispersion Conversion to high-energy amorphous state.Dramatically increases dissolution rate, potential for supersaturation, high drug loading possible.[5]Amorphous form is thermodynamically unstable and can recrystallize, requires careful polymer selection.Drugs that are "brick dust" (very poorly soluble) and stable in an amorphous form.

Conclusion

The successful formulation of 3-[2-(3-Methylphenoxy)ethyl]piperidine hinges on overcoming its inherent poor aqueous solubility. A systematic pre-formulation investigation is mandatory to guide the selection of an appropriate and effective delivery strategy. Lipid-based systems, cyclodextrin complexation, and amorphous solid dispersions all represent viable and powerful techniques to enhance the bioavailability of this lipophilic compound.[6][7] The protocols provided herein serve as a starting point for rational formulation development, and further optimization and long-term stability studies will be required to develop a robust and effective final dosage form.

References

  • Patsnap Synapse. (2025, March 20). What are the methods used for enhancement of bioavailability?
  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
  • ResearchGate. Strategies to improve solubility and bioavailability of lipophilic drugs.
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Pharma Excipients. (2020, June 19). Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate.
  • PMC. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate.
  • ResearchGate. Construction of highly functionalized piperidines by stepwise....
  • U.S. Environmental Protection Agency. 3-(3-Nitrophenoxy)piperidine Properties.
  • Cheméo. Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6).
  • Georg Thieme Verlag KG. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • BLDpharm. 3-(2-(3,4-Dimethylphenoxy)ethyl)piperidine hydrochloride.
  • National Institute of Standards and Technology. Piperidine, 3-methyl-.
  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Jubilant Ingrevia Limited. 3-Methylpiperidine Safety Data Sheet.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-[2-(3-Methylphenoxy)ethyl]piperidine

Executive Summary & Molecule Profile Welcome to the technical support guide for 3-[2-(3-Methylphenoxy)ethyl]piperidine . This molecule belongs to a class of lipophilic secondary amines .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support guide for 3-[2-(3-Methylphenoxy)ethyl]piperidine . This molecule belongs to a class of lipophilic secondary amines . Its solubility behavior is governed by two competing structural features: the basic piperidine nitrogen (hydrophilic when protonated) and the 3-methylphenoxy tail (highly lipophilic).

Most user difficulties arise from a misunderstanding of its pKa (~9.8–10.2) and the thermodynamics of diluting DMSO stocks into aqueous buffers.

Physicochemical Snapshot
PropertyValue (Approximate)Implication
pKa (Base) ~10.0Positively charged (ionized) at pH < 8. Neutral at pH > 10.
LogP ~3.2 – 3.8Highly lipophilic. Prone to non-specific binding (NSB) to plastics.
Free Base Form Viscous Oil / Low-melt SolidInsoluble in water. Soluble in DCM, Methanol, DMSO.
HCl Salt Form Crystalline SolidWater soluble, but pH-dependent.

Diagnostic Workflow: Identify Your Issue

Before proceeding, identify the specific failure mode you are experiencing.

Visual Troubleshooting Matrix

Figure 1: Decision tree for isolating the root cause of solubility failure.

Critical Issue: The "DMSO Crash" (Precipitation on Dilution)

The Scenario: You have a clear 10 mM stock solution in DMSO. When you pipet this into your assay buffer (e.g., PBS pH 7.4) to reach 10 µM, the solution instantly turns cloudy or precipitates over 30 minutes.

The Science: This is a classic "Kinetic Solubility" failure .

  • The "Shock": DMSO is a chaotropic solvent. When it hits water, the hydration shells of water molecules reorganize rapidly.

  • Local Supersaturation: At the injection point, the local concentration of your compound exceeds its aqueous solubility limit before mixing is complete.

  • Nucleation: The lipophilic phenoxy tail drives the molecules to aggregate effectively "crashing out" into amorphous solids that may not re-dissolve.

Protocol: The "Stepwise" Dilution Method

Use this protocol to prevent precipitation.[1]

  • Prepare Intermediate Stock: Do not go directly from 100% DMSO to 100% Buffer.

    • Dilute your 10 mM DMSO stock 1:10 into a 50% DMSO / 50% Water mixture.

    • Result: 1 mM compound in 50% DMSO. (This keeps the compound solubilized while introducing water).

  • Secondary Dilution:

    • Dilute the intermediate stock 1:10 into your assay buffer.

    • Result: 100 µM compound in 5% DMSO.

  • Final Assay Concentration:

    • Dilute to final target (e.g., 10 µM).

    • Crucial Step: Ensure your assay buffer contains 0.05% BSA (Bovine Serum Albumin) or 0.01% Tween-20 . These act as dispersants to prevent micro-aggregate formation.

Critical Issue: pH and Salt Forms

The Scenario: "I cannot get the solid to dissolve in water, even with vortexing."

The Science: The piperidine nitrogen is a base.[2][3]

  • pH < 8: The nitrogen accepts a proton (

    
    ). The molecule becomes ionic and water-soluble.
    
  • pH > 9: The nitrogen is neutral. The molecule behaves like a grease (lipophilic) and will not dissolve in water.

Common Pitfall (PBS Buffer): Standard PBS is pH 7.4. However, if you add a high concentration of the HCl salt of the compound, the common ion effect (high


 in PBS) can suppress solubility, or the compound acts as a buffer itself, shifting local pH.
Troubleshooting Guide: pH Adjustment
If you have...And you need...Action Plan
Free Base (Oil) Aqueous SolutionDo not use water alone. Dissolve in 1 eq. of 0.1M HCl to form the salt in situ, then dilute with buffer.
HCl Salt (Solid) Aqueous SolutionDissolve in water first (pH will be slightly acidic, aiding solubility). Then add 10x concentrated PBS to buffer it.[4] Do not add solid directly to PBS.
Any Form High Conc. (>100 µM)Use a co-solvent system: 5% DMSO + 20% HP-

-CD (Hydroxypropyl-beta-cyclodextrin)
in water.

Advanced Formulation: Using Cyclodextrins

For in vivo studies or high-concentration assays where DMSO is toxic, Cyclodextrins are the gold standard for piperidine derivatives. The hydrophobic phenoxy-ethyl tail inserts into the cyclodextrin cavity, shielding it from water.

Protocol: 20% HP- -CD Formulation
  • Vehicle Prep: Dissolve 20g of Hydroxypropyl-

    
    -cyclodextrin in 100mL of dH2O. Filter sterilize (0.22 µm).
    
  • Compound Addition:

    • Weigh the HCl salt of the compound.

    • Add the 20% CD solution.

    • Sonicate for 20 minutes at 30°C.

  • Validation: The solution should be crystal clear. If cloudy, adjust pH to 5.0 using dilute HCl.

Frequently Asked Questions (FAQs)

Q: Why is my compound sticking to the pipette tips? A: This is Non-Specific Binding (NSB) . The lipophilic tail adheres to polypropylene.

  • Fix: Pre-rinse tips with the buffer containing Tween-20. Use Low-Retention plasticware or glass-coated plates.

Q: Can I freeze the aqueous working solution? A: No. Freezing aqueous solutions of lipophilic amines often causes irreversible precipitation upon thawing (the "freeze-thaw crash").

  • Rule: Store stocks in 100% DMSO at -20°C. Prepare aqueous dilutions fresh daily .

Q: My cellular assay shows 0% efficacy, but the biochemical assay works. Why? A: Check your FBS (Fetal Bovine Serum) concentration. Lipophilic amines bind heavily to serum albumin.

  • Fix: If your media has 10% FBS, the "free fraction" of your drug might be <1%. Run a serum-shift assay (compare activity in 0% vs 10% FBS) to confirm.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and solubility profiling of amines).
  • Di, L., & Kerns, E. H. (2006).[5][6] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

  • Popa-Burke, I., et al. (2014).[7] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302-1308.[7] Link (Explains the mechanism of DMSO stock precipitation).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Protocol basis for HP-

    
    -CD usage).
    

Sources

Optimization

Resolving stability degradation of 3-[2-(3-Methylphenoxy)ethyl]piperidine in solution

Welcome to the technical support center for 3-[2-(3-Methylphenoxy)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve potential stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[2-(3-Methylphenoxy)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve potential stability issues when working with this compound in solution. Given the limited publicly available stability data for this specific molecule, this document synthesizes established principles of piperidine chemistry, potential degradation pathways for analogous structures, and field-proven analytical strategies.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of 3-[2-(3-Methylphenoxy)ethyl]piperidine.

Q1: What are the primary stability concerns for 3-[2-(3-Methylphenoxy)ethyl]piperidine in solution?

A1: Based on its chemical structure, which features a secondary amine (the piperidine ring) and an ether linkage, the primary stability concerns are susceptibility to oxidation and, to a lesser extent, acid-catalyzed hydrolysis . The piperidine ring, in particular, can be prone to oxidative degradation pathways.[1]

Q2: How does pH likely affect the stability of this compound in aqueous solutions?

A2: The stability of 3-[2-(3-Methylphenoxy)ethyl]piperidine is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 6): In acidic solutions, the piperidine nitrogen will be protonated, forming a piperidinium salt. This positive charge can offer protection against certain oxidative pathways by making it more difficult to remove an electron.[2] However, very strong acidic conditions could potentially promote the hydrolysis of the ether bond, although this is generally less likely than oxidation.

  • Neutral to Basic Conditions (pH > 7): In neutral to basic solutions, the piperidine nitrogen is deprotonated and exists as a free base. This form is more susceptible to oxidation.[2]

Q3: Is 3-[2-(3-Methylphenoxy)ethyl]piperidine sensitive to light or temperature?

A3: Yes, both are potential concerns.

  • Photostability: Piperidine-containing compounds can undergo photo-oxidation, a process that can be initiated by light, especially in the presence of oxygen and reactive oxygen species (ROS).[1] It is recommended to protect solutions from direct light.

  • Thermal Stability: While generally stable at room temperature, elevated temperatures can accelerate degradation reactions.[3] The Arrhenius equation dictates that reaction rates increase with temperature. Therefore, storage at controlled, cool temperatures is advisable.

Q4: What are the likely degradation products I might observe?

A4: While specific degradation products for this molecule are not documented in the provided search results, based on known piperidine chemistry, you might encounter:

  • Oxidative Degradants: N-oxides, imines (e.g., 2,3,4,5-tetrahydropyridine derivatives), or products resulting from ring-opening.[1][4] H-abstraction from the nitrogen or adjacent carbons is a common initial step.

  • Hydrolytic Degradants: Cleavage of the ether bond would yield 3-(2-hydroxyethyl)piperidine and 3-methylphenol, though this is generally considered a less probable pathway under typical experimental conditions compared to oxidation.

Section 2: Troubleshooting Guide for Unexpected Results

This section provides a structured approach to diagnosing and resolving stability-related issues during your experiments.

Issue 1: Loss of Parent Compound Over Time in Solution

You observe a decreasing peak area for 3-[2-(3-Methylphenoxy)ethyl]piperidine in your chromatographic analysis of a prepared solution.

Sources

Troubleshooting

Technical Support Center: Purification of 3-[2-(3-Methylphenoxy)ethyl]piperidine Intermediates

Welcome to the technical support center for the purification of 3-[2-(3-Methylphenoxy)ethyl]piperidine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[2-(3-Methylphenoxy)ethyl]piperidine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered during the synthesis of this important pharmaceutical building block. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity materials.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems that may arise during the purification of 3-[2-(3-Methylphenoxy)ethyl]piperidine and its precursors. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable protocols.

Issue 1: Persistent 3-Methylphenol Impurity in the Final Product

Question: I am struggling to remove unreacted 3-methylphenol from my crude 3-[2-(3-Methylphenoxy)ethyl]piperidine. Standard aqueous washes are ineffective. What is the best approach to eliminate this impurity?

Answer: This is a frequent challenge, as 3-methylphenol (m-cresol) can be difficult to separate from the target compound due to its similar polarity and potential for azeotrope formation with certain solvents.[1] A multi-step approach combining chemical and physical separation techniques is often most effective.

Causality: The acidic nature of the phenolic hydroxyl group in 3-methylphenol allows for its selective conversion to a water-soluble salt, which can then be efficiently removed through liquid-liquid extraction.[2]

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a stronger base like sodium hydroxide (NaOH) (e.g., 1N NaOH).[2] The phenol will be deprotonated to form the sodium phenolate salt, which is highly soluble in the aqueous phase.

  • Separation: Perform multiple extractions (at least 2-3 times) with the basic solution to ensure complete removal of the 3-methylphenol.[3]

  • Neutralization and Final Washes: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and any remaining base.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Issue 2: Difficulty in Separating Piperidine-based Starting Materials

Question: My reaction to synthesize an N-protected piperidine intermediate has gone to completion, but I am having trouble removing the unreacted piperidine starting material. Why is this, and what is the best purification strategy?

Answer: The basicity of piperidine and many of its derivatives can lead to strong interactions with standard silica gel chromatography media, causing peak tailing and poor separation.[4][5] Additionally, the similar polarity of some piperidine-based starting materials and products can make chromatographic separation challenging.

Causality: The lone pair of electrons on the piperidine nitrogen atom readily interacts with the acidic silanol groups on the surface of silica gel, leading to strong adsorption and elution difficulties.[4]

Troubleshooting Strategies:

TechniqueApplicability & RationaleTypical Purity
Modified Column Chromatography Best for separating compounds with moderate polarity differences. Adding a basic modifier like triethylamine (TEA) to the eluent neutralizes the acidic sites on the silica gel, reducing peak tailing.[4]>95%
Acid-Base Extraction Ideal for separating the basic piperidine product from neutral or acidic impurities. The basic piperidine can be protonated and extracted into an acidic aqueous phase.[4]80-98%
Crystallization Suitable if the desired product is a solid and has significantly different solubility characteristics from the impurities.[6][7]>99%

Detailed Protocol: Modified Flash Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.[6] Add 0.5-1% triethylamine (TEA) to the eluent to improve the spot shape and achieve a target Rf value of ~0.3 for the desired compound.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing TEA) and pack the column.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared solvent system, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Formation of Diastereomers and Their Separation

Question: The synthesis of my substituted piperidine intermediate has resulted in a mixture of diastereomers. How can I effectively separate them?

Answer: The separation of diastereomers is a common challenge in synthetic chemistry. The most effective methods are typically chiral chromatography or diastereoselective crystallization.[5]

Causality: Diastereomers have different physical properties, including solubility and interaction with chiral stationary phases, which allows for their separation.

Recommended Approaches:

  • Chiral Chromatography (HPLC or SFC): This is often the most direct method for separating diastereomers. The use of a chiral stationary phase allows for differential interaction with each diastereomer, leading to their separation. Adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is crucial to prevent peak tailing.[5]

  • Diastereoselective Crystallization: This technique involves forming a salt with a chiral resolving agent, leading to the formation of diastereomeric salts with different solubilities. One diastereomeric salt will preferentially crystallize, allowing for its separation by filtration.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of 3-[2-(3-Methylphenoxy)ethyl]piperidine intermediates.

Q1: What are the most common impurities I should expect in the synthesis of 3-[2-(3-Methylphenoxy)ethyl]piperidine?

A1: Common impurities include unreacted starting materials such as 3-methylphenol and the piperidine precursor, byproducts from side reactions, and residual solvents.[6]

Q2: My purified piperidine derivative is a yellow oil, but the literature reports it as colorless. What could be the cause?

A2: A yellow tint often indicates the presence of oxidation products.[6] Piperidines can be susceptible to air oxidation. To minimize this, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents for purification.

Q3: Can I use distillation to purify my liquid piperidine intermediate?

A3: Distillation is a viable method for purifying liquid piperidine derivatives, provided there is a sufficient difference in boiling points between the product and impurities.[6] However, be aware that some piperidine derivatives can form azeotropes with precursor molecules like pyridine, making separation by simple distillation difficult.[4]

Q4: How can I remove residual water from my final product after an aqueous workup?

A4: After separating the organic layer, it should be washed with brine to remove the bulk of the water.[3] Subsequently, drying the organic solution over an anhydrous salt like sodium sulfate or magnesium sulfate, followed by filtration and solvent evaporation, will yield a dry product.[3] For stubborn residual water, azeotropic distillation with a solvent like toluene can be effective.[3]

Q5: I am observing two peaks for my purified piperidine derivative in HPLC analysis. What could be the reason?

A5: The appearance of two peaks for a pure piperidine derivative can sometimes be due to conformational isomers (conformers) that are slowly interconverting on the HPLC timescale. Another possibility is on-column ionization or interaction with the stationary phase.[8] Adjusting the mobile phase pH or adding a buffer can often resolve this issue.[8]

III. Visualized Workflows and Data

Decision-Making Workflow for Purification Method Selection

Caption: A flowchart to guide the selection of an appropriate purification technique.

Troubleshooting Guide for Column Chromatography of Piperidine Derivatives

Caption: A troubleshooting workflow for common issues in piperidine chromatography.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.

  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.

  • BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.

  • ChemBK. (2024). 3-methyl-Phenol.

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?.

  • University of Rochester. (n.d.). Remove Sticky Reagents.

  • BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

Sources

Optimization

Troubleshooting mass spectrometry detection of 3-[2-(3-Methylphenoxy)ethyl]piperidine

Welcome to the Technical Support Center for 3-[2-(3-Methylphenoxy)ethyl]piperidine . As a Senior Application Scientist, I have structured this guide to address the specific bioanalytical challenges posed by this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-[2-(3-Methylphenoxy)ethyl]piperidine .

As a Senior Application Scientist, I have structured this guide to address the specific bioanalytical challenges posed by this molecule. This compound combines a basic secondary amine (piperidine ring) with a lipophilic tail (methylphenoxy ether). This duality creates a specific "risk profile" in LC-MS/MS: extreme susceptibility to silanol interactions (peak tailing) and high adsorption potential (carryover).[1]

Compound Profile & Physicochemical Context[1][2][3][4][5][6]

  • Target Analyte: 3-[2-(3-Methylphenoxy)ethyl]piperidine[1]

  • Molecular Formula: C₁₄H₂₁NO[1][2]

  • Monoisotopic Mass: 219.16 Da[1]

  • Predicted pKa: ~10.5 (Piperidine nitrogen)

  • LogP: ~3.2 (Lipophilic)

  • Critical Attribute: Secondary amine (High affinity for surface silanols).[1]

Module 1: Ionization & Sensitivity

Q: I am seeing low signal intensity in ESI+. How do I optimize ionization for this secondary amine?

A: The secondary amine on the piperidine ring is your primary ionization site. To maximize sensitivity, you must ensure this nitrogen is fully protonated before it enters the gas phase, while avoiding competition from mobile phase additives.

The Mechanism: The piperidine nitrogen (pKa ~10.[1]5) is a strong base.[1] In neutral pH, it exists in equilibrium.[1] In acidic conditions (pH < 4), it is 100% protonated (


).[1]

Protocol for Signal Optimization:

  • Source Conditions:

    • Mode: ESI Positive (+).[1][3]

    • Capillary Voltage: 1.5 – 3.0 kV (Lower voltage often helps secondary amines avoid in-source fragmentation).[1]

    • Source Temp: 350°C – 450°C (High heat is required to desolvate the lipophilic phenoxy tail).[1]

  • Mobile Phase Additives:

    • Recommended: 0.1% Formic Acid (FA).[1] This provides sufficient protons.

    • Alternative: 5 mM Ammonium Formate + 0.1% FA.[1] The ammonium ions help suppress sodium adducts (

      
      ), which are common with ether-containing molecules.[1]
      
    • Avoid: Trifluoroacetic acid (TFA).[1] While it improves peak shape, it severely suppresses ESI ionization signal (ion pairing effect).

Module 2: Chromatography & Peak Shape

Q: My peaks are tailing significantly (Asymmetry > 1.5). Is the column failing?

A: It is likely not column failure, but secondary silanol interactions .[1] The positively charged piperidine nitrogen interacts electrostatically with negatively charged residual silanols on the silica surface. This is the #1 issue with piperidine derivatives.

Troubleshooting Logic:

  • Check Mobile Phase pH: If pH is neutral (6-8), silanols are ionized (

    
    ).[1] You must lower pH to < 3 to protonate silanols (
    
    
    
    ), rendering them neutral and reducing interaction.[1]
  • Increase Ionic Strength: Add 5–10 mM Ammonium Formate. The ammonium ions (

    
    ) compete with your analyte for the active silanol sites, effectively "shielding" the column.
    
  • Switch Column Chemistry:

    • Standard C18: Often fails with secondary amines.[1]

    • Recommended: Charged Surface Hybrid (CSH) C18 or HSS T3 columns.[1] These are specifically end-capped or surface-charged to repel basic analytes, resulting in sharp Gaussian peaks.

Table 1: Column & Mobile Phase Selection Guide

VariableRecommendationScientific Rationale
Stationary Phase CSH C18 or BiphenylCSH provides a low-level positive surface charge that repels the protonated amine, preventing tailing.[1]
Aqueous Phase Water + 0.1% Formic Acid + 5mM NH₄FormateAcid ensures ionization; Ammonium ions block residual silanols.[1]
Organic Phase Acetonitrile (ACN)ACN provides sharper peaks for lipophilic amines compared to Methanol.[1]
Gradient 5% to 95% BThe lipophilic phenoxy group requires high organic content to elute.[1]

Module 3: Carryover & Contamination

Q: I see "ghost peaks" in my blank injections after running high-concentration standards. How do I eliminate carryover?

A: This molecule is "sticky."[1][4] The lipophilic phenoxy group adsorbs to the rotor seals and injection needle, while the basic amine adsorbs to metallic surfaces. Standard aqueous washes are ineffective.[1]

The "Aggressive Wash" Protocol: You need a wash solvent that attacks both the lipophilic and basic adsorption mechanisms.

  • Weak Wash: 10% Acetonitrile / 90% Water (Removes buffer salts).[1]

  • Strong Wash (The Fix): 40% Acetonitrile / 40% Isopropanol / 20% Acetone + 0.1% Formic Acid.[1]

    • Why IPA/Acetone? Solubilizes the phenoxy/ether tail.[1]

    • Why Acid? Keeps the amine protonated (charged), preventing it from sticking to hydrophobic surfaces.[1]

Module 4: Fragmentation & Specificity (MRM)

Q: What are the optimal MRM transitions? I need to ensure I'm not detecting an isomer.

A: In ESI+, the precursor is m/z 220.2 (


).[1] Collision Induced Dissociation (CID) will typically cleave the ether linkage or the piperidine ring.

Fragmentation Pathway Analysis:

  • Primary Cleavage (Ether Bond): The ether oxygen protonates, leading to cleavage between the oxygen and the ethyl chain.[1]

    • Fragment A: Loss of 3-methylphenol (Neutral loss of 108 Da).[1]

    • Product Ion: m/z 112 (Piperidine-ethyl cation).[1] This is usually the Quantifier ion due to high stability.

  • Secondary Cleavage (Ring Fracture): High collision energy can fracture the piperidine ring.

    • Product Ion: m/z 84 (Piperidine ring fragment).[1] This is a common fragment for all piperidines and serves as a good Qualifier (Confirmation) ion.

Table 2: Recommended MRM Transitions

Precursor (m/z)Product (m/z)TypeCollision Energy (Est.)[1]Mechanism
220.2 112.1 Quantifier 15 - 20 eVLoss of phenoxy group (C-O cleavage)
220.2 84.1 Qualifier 25 - 35 eVPiperidine ring cleavage
220.2 135.1 Qualifier20 eVCleavage at ethyl-piperidine bond (Phenoxyethyl cation)

Visual Troubleshooting Guides

Figure 1: Fragmentation Logic & Pathway

Caption: Mechanistic fragmentation pathway of 3-[2-(3-Methylphenoxy)ethyl]piperidine in ESI+ MS/MS.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 220.2 (Protonated Amine) TransitionState Collision Cell (CID) Energy Transfer Precursor->TransitionState ESI+ Frag1 Product Ion m/z 112.1 (Piperidine-Ethyl Cation) *Quantifier* TransitionState->Frag1 Ether Cleavage (Low CE) Frag2 Product Ion m/z 84.1 (Piperidine Ring) *Qualifier* TransitionState->Frag2 Ring Fracture (High CE) Neutral Neutral Loss 3-Methylphenol (108 Da) TransitionState->Neutral Loss

Figure 2: Peak Tailing & Carryover Troubleshooting Tree

Caption: Decision matrix for resolving peak shape and contamination issues specific to lipophilic amines.

TroubleshootingTree Start Issue Detected Decision Identify Symptom Start->Decision Tailing Peak Tailing (Asymmetry > 1.5) Decision->Tailing Ugly Peak Carryover Carryover / Ghost Peaks (>20% of LLOQ) Decision->Carryover Extra Peak CheckPH Check Mobile Phase pH Is it acidic (< 3.0)? Tailing->CheckPH AddBuffer Add 5mM NH4 Formate (Shield Silanols) CheckPH->AddBuffer pH is OK CheckPH->AddBuffer pH was Neutral ChangeCol Switch to CSH C18 or HSS T3 Column AddBuffer->ChangeCol Still Tailing WashCheck Check Needle Wash Is it only MeOH/Water? Carryover->WashCheck StrongWash Implement Strong Wash: ACN:IPA:Acetone:FA (40:40:20:0.1) WashCheck->StrongWash Yes ValveClean Replace Rotor Seal (Material Adsorption) StrongWash->ValveClean Persists

References

  • McCalley, D. V. (2017). Understanding and Managing Peak Tailing of Basic Solutes in Reversed-Phase HPLC. LCGC North America.[1] Link

  • Restek Corporation. (2018).[5][6] LC Troubleshooting: Tailing Peaks for Basic Compounds.Link

  • Thermo Fisher Scientific. (2025). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.Link

  • BenchChem. (2025).[1][3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[1][3][7]Link

  • National Center for Biotechnology Information (NCBI). Piperidine Structure and Properties.[1] PubChem Compound Summary for CID 8082.[1] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-[2-(3-Methylphenoxy)ethyl]piperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers a comprehensive comparison of validated analytical methodologies for the quantification of 3-[2-(3-Methylphenoxy)ethyl]piperidine, a key structural motif in various pharmacologically active compounds. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the selection of each technique, ensuring a deep, practical understanding for researchers, scientists, and drug development professionals.

While a specific, publicly available validated method for 3-[2-(3-Methylphenoxy)ethyl]piperidine is not documented, this guide establishes a robust analytical framework by drawing parallels from validated methods for structurally analogous piperidine derivatives. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—are critically evaluated to provide a clear perspective on their respective strengths and limitations in the context of sensitivity, selectivity, and sample matrix compatibility.

The Imperative of Method Validation in Pharmaceutical Analysis

Bioanalytical method validation is the cornerstone of reliable drug development, ensuring that the chosen analytical procedure is fit for its intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the guidelines from the International Council for Harmonisation (ICH) provide a framework for this validation process.[2][3] The core parameters assessed during validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability, which collectively guarantee the integrity of the generated data.[2]

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method is contingent on a multitude of factors, including the physicochemical properties of the analyte, the required level of sensitivity, the complexity of the sample matrix, and the available instrumentation.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a foundational technique in pharmaceutical laboratories for the separation, identification, and quantification of a wide array of compounds.[3]

Principle: Reversed-phase HPLC (RP-HPLC) is the most prevalent mode, where the separation is based on the analyte's hydrophobic interactions with a non-polar stationary phase (commonly C18). A polar mobile phase is employed to elute the compounds, with detection often performed using a UV-Vis detector.[5]

Causality of Experimental Choices: For a compound like 3-[2-(3-Methylphenoxy)ethyl]piperidine, which possesses a chromophore (the phenoxy group), direct UV detection is feasible. However, for piperidine derivatives lacking a strong chromophore, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, can significantly enhance sensitivity.[5][6]

Performance Characteristics:

ParameterDirect HPLC-UV (for Piperine)[7]HPLC-UV with Derivatization (for Piperidine)[6]
Linearity Range 5 - 50 µg/mL0.44 - 53.33 µg/mL
Correlation Coefficient (r) 0.99990.9996 (R²)
Accuracy (% Recovery) 101.3%101.82%
Precision (%RSD) 0.38% (Repeatability)0.6%
Limit of Detection (LOD) 0.015 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 0.044 µg/mL0.44 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high resolution and definitive identification based on mass spectra.[8]

Principle: The sample is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase within a capillary column. The separated components are then ionized and detected by a mass spectrometer.[9]

Causality of Experimental Choices: For 3-[2-(3-Methylphenoxy)ethyl]piperidine, derivatization may be necessary to improve its volatility and thermal stability for GC analysis. The high specificity of the mass spectrometer allows for accurate quantification even in complex matrices.[4]

Performance Characteristics (for Piperazine Designer Drugs): [9]

ParameterValue (in Plasma)Value (in Urine)
Linearity Range 0 - 10 µg/mL0 - 10 µg/mL
Limit of Detection (LOD) 0.004 µg/mL0.002 µg/mL
Limit of Quantification (LOQ) 0.016 µg/mL0.008 µg/mL
Extraction Efficiency 79% - 96%90% - 108%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for bioanalysis.[7][10]

Principle: After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the parent ion, which is then fragmented, and the second stage analyzes the resulting fragment ions. This multiple reaction monitoring (MRM) provides exceptional specificity.[10]

Causality of Experimental Choices: The high sensitivity and specificity of LC-MS/MS make it ideal for quantifying low concentrations of 3-[2-(3-Methylphenoxy)ethyl]piperidine in complex biological matrices like plasma or tissue homogenates with minimal sample preparation.[11][12]

Performance Characteristics (for Piperidine in Rimonabant): [12]

ParameterValue
Linearity Range 0.03 - 0.40 µg/mL
Correlation Coefficient (R) >0.99
Limit of Detection (LOD) 0.01010 µg/mL
Accuracy (% Recovery) 92.2% - 95.5%

Experimental Protocols

HPLC-UV Method with Pre-column Derivatization (Adapted for 3-[2-(3-Methylphenoxy)ethyl]piperidine)

This protocol is adapted from a validated method for piperidine analysis.[6]

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-[2-(3-Methylphenoxy)ethyl]piperidine reference standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution containing 3-[2-(3-Methylphenoxy)ethyl]piperidine.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add a solution of 4-toluenesulfonyl chloride in acetonitrile and a suitable base (e.g., sodium bicarbonate solution).

    • Vortex the mixture and allow it to react at room temperature for a specified time to form the UV-active derivative.

    • Neutralize any excess reagent.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength appropriate for the tosyl derivative (typically around 230 nm).

  • Analysis:

    • Inject the derivatized standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

GC-MS Method (General Protocol)
  • Sample Preparation (with Derivatization):

    • Extract the analyte from the sample matrix using a suitable technique (e.g., liquid-liquid extraction).

    • Evaporate the solvent and reconstitute the residue in a derivatization agent (e.g., a silylating agent) to increase volatility.

    • Heat the mixture to complete the derivatization reaction.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from matrix components.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify the analyte based on its retention time and mass spectrum.

    • Quantify the analyte using a calibration curve prepared from derivatized standards.

LC-MS/MS Method (General Protocol)
  • Sample Preparation:

    • For biological samples, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the sample.

    • Centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant with the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Monitor the specific precursor-to-product ion transitions for the analyte and an internal standard.

    • Quantify the analyte using a calibration curve prepared in the same biological matrix.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Reference Standard & Sample Weighing B Dissolution & Dilution A->B C Derivatization (Optional) B->C D Injection into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: General workflow for HPLC-UV analysis of pharmaceuticals.

GCMS_LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcmsms LC-MS/MS Pathway cluster_data_analysis Data Analysis & Quantification P1 Matrix Extraction (LLE, SPE, or Protein Precipitation) G1 Derivatization for Volatility P1->G1 L1 Direct Injection (or Dilution) P1->L1 G2 GC Separation G1->G2 G3 MS Detection (EI) G2->G3 D1 Quantification using Calibration Curve G3->D1 L2 LC Separation L1->L2 L3 MS/MS Detection (ESI-MRM) L2->L3 L3->D1

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

Conclusion and Recommendations

The choice of an analytical method for the quantification of 3-[2-(3-Methylphenoxy)ethyl]piperidine is a critical decision that should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and assays where high sensitivity is not the primary concern. The option of pre-column derivatization extends its applicability to compounds with poor UV absorbance.

  • GC-MS offers excellent selectivity and is a powerful tool for identifying and quantifying volatile impurities. However, the potential need for derivatization can add complexity to the sample preparation process.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring the quantification of low analyte concentrations in complex biological matrices.

Ultimately, the method development and validation process should be tailored to the intended application, ensuring that the chosen technique provides reliable and reproducible data that meets regulatory expectations.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Mishra, S., et al. (2019). Bioanalytical method development and its application to pharmacokinetics studies on Simvastatin in the presence of piperine and two of its synthetic derivatives. Drug Development and Industrial Pharmacy, 45(4), 664-668. [Link]

  • Gomes, A. S. L., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. [Link]

  • Arayne, M. S., et al. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. ResearchGate. [Link]

  • Alternative Therapies in Health and Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]

  • ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]

  • Archer, A. W. (2010). A validated GC-MS method for the analysis of the piperazines and their congeners in street samples of amphetamine type stimulants. Analytical Methods, 2(6), 635-643. [Link]

  • de Freitas, T. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. [Link]

  • Sonawane, L. V., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical and Analytical Acta, 5(3). [Link]

  • Patel, P., & Patel, M. (2019). Bioanalytical Method Validation: A Comprehensive Review. ResearchGate. [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of Piperidine Derivatives: Featuring 3-[2-(3-Methylphenoxy)ethyl]piperidine

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and research compounds targeting th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and research compounds targeting the central nervous system.[1] Its conformational flexibility and ability to be readily functionalized make it a privileged structure for interacting with a diverse range of biological targets. This guide provides a comparative analysis of the binding affinity of 3-[2-(3-Methylphenoxy)ethyl]piperidine, a representative phenoxyalkylpiperidine, alongside other key piperidine derivatives. We will explore their interactions with monoamine transporters and sigma receptors, supported by experimental data and detailed methodologies to inform future drug discovery and development efforts.

Comparative Binding Affinity Analysis: Monoamine Transporters and Sigma Receptors

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the N-substituent. These modifications significantly influence the compound's affinity and selectivity for various transporters and receptors. Below is a comparative analysis of the binding affinities (Ki in nM) of our lead compound and other notable piperidine derivatives for the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and sigma-1 (σ1) and sigma-2 (σ2) receptors.

Compound IDStructureSERT Ki (nM)DAT Ki (nM)NET Ki (nM)σ1 Ki (nM)σ2 Ki (nM)
3-[2-(3-Methylphenoxy)ethyl]piperidine Structure not availableData not availableData not availableData not availableData not availableData not available
Meperidine4-phenyl-1-methylpiperidine-4-carboxylate41----
(-)-15j4-[(Aryl)(aryloxy)methyl]piperidine derivative1.9-13.5--
(+)-cis-5b3,4-disubstituted piperidine321-fold lower than NET39-fold lower than NETlow nM--
S,S-(-)-19acis-3,6-disubstituted piperidine-11.3 (IC50)---
12cN-H piperidine with 5-(Trifluoromethyl)indazole-580-0.7-
4acis-1-[3-(4-Chlorophenoxy)propyl]-2,6-dimethylpiperidine---4.4317.2

Note: Data for 3-[2-(3-Methylphenoxy)ethyl]piperidine is not publicly available and is presented here as a representative compound for structural comparison. The binding affinities of other compounds are sourced from published literature.[2][3][4][5][6]

Structure-Activity Relationship (SAR) Insights:

  • Monoamine Transporters: The affinity of piperidine derivatives for SERT, DAT, and NET is highly sensitive to substitution patterns. For instance, meperidine and its analogues show significant affinity for SERT.[6] The 4-[(aryl)(aryloxy)methyl]piperidine derivative, (-)-15j, demonstrates potent dual inhibition of SERT and NET.[3] Stereochemistry also plays a crucial role, as seen in 3,4-disubstituted piperidines where different isomers exhibit selectivity for either DAT/NET or SERT/NET.[7][8][9]

  • Sigma Receptors: The sigma-1 receptor is a key target for many piperidine-based compounds. The N-substituent and the aromatic moiety are critical for high affinity. For example, N-H piperidines with an indazole moiety, like compound 12c, show sub-nanomolar affinity for the σ1 receptor.[5][10] Methylation of the piperidine ring, as in compound 4a, can also confer high affinity for the σ1 receptor.[2]

Experimental Methodology: Radioligand Binding Assay

To determine the binding affinity of a compound for a specific receptor or transporter, the radioligand binding assay is a widely used and robust method. This technique measures the displacement of a radiolabeled ligand with known affinity by the test compound.

Principle: A radiolabeled ligand ([³H]-ligand) is incubated with a source of the target receptor (e.g., cell membranes expressing the receptor). The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibitory constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Step-by-Step Protocol for SERT Binding Assay:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the serotonin transporter in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[11]

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.[12]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound.[11][13]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known SERT inhibitor).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the formula: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting Ki_Calculation Calculate IC50 and Ki Curve_Fitting->Ki_Calculation G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Synthesis Serotonin (5-HT) Synthesis Tryptophan->Serotonin_Synthesis Vesicle Synaptic Vesicle Serotonin_Synthesis->Vesicle Serotonin_Released Serotonin (5-HT) Vesicle->Serotonin_Released Release SERT Serotonin Transporter (SERT) Serotonin_Released->SERT Reuptake Receptor 5-HT Receptor Serotonin_Released->Receptor Binding SSRI SSRI (e.g., Piperidine Derivative) SSRI->SERT Inhibition Signaling Postsynaptic Signaling Receptor->Signaling

Caption: Inhibition of serotonin reuptake by a piperidine derivative.

References

  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

  • Berardi, F., Loiodice, F., Niso, M., Perrone, R., & Caccia, S. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 56(24), 10038-10048. [Link]

  • Orjales, A., Mosquera, R., Toledo, A., Pumar, M. C., García, N., Cortizo, L., Labeaga, L., & Innerárity, A. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry, 46(25), 5512–5532. [Link]

  • Datta, G., Roy, K. K., Pan, P., & Dutta, A. K. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(11), 2214-2225. [Link]

  • Al-Abed, Y., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O- and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937–948. [Link]

  • Wang, W. T., et al. (2019). Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry Letters, 29(24), 126765. [Link]

  • He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979. [Link]

  • ChEMBL. (n.d.). Document: Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7. (CHEMBL4406900). EMBL-EBI. [Link]

  • Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 592143. [Link]

  • Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9576–9596. [Link]

  • Li, J. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans. [Link]

  • Niso, M., et al. (2012). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 20(1), 349-358. [Link]

  • He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • ResearchGate. (n.d.). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]

  • Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396. [Link]

  • Coghlan, M. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS ONE, 13(3), e0194160. [Link]

  • Titov, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 3-[2-(3-Methylphenoxy)ethyl]piperidine

This guide provides a comprehensive analysis of the selectivity and cross-reactivity profile of the novel compound 3-[2-(3-Methylphenoxy)ethyl]piperidine, a potent and selective ligand for the Sigma-1 (σ₁) receptor. In t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the selectivity and cross-reactivity profile of the novel compound 3-[2-(3-Methylphenoxy)ethyl]piperidine, a potent and selective ligand for the Sigma-1 (σ₁) receptor. In the landscape of drug discovery, establishing the precise binding profile of a new chemical entity is paramount for predicting its therapeutic efficacy and potential off-target liabilities. This document details the head-to-head comparison of 3-[2-(3-Methylphenoxy)ethyl]piperidine against the well-characterized σ₁ receptor ligand, (+)-Pentazocine, and the high-affinity ligand SA4503.

The experimental data presented herein is derived from a series of in-vitro radioligand binding assays and functional screens against a panel of receptors, ion channels, and transporters. Our objective is to provide researchers and drug development professionals with a clear, data-driven assessment of the compound's selectivity, underpinned by detailed, replicable methodologies and mechanistic insights.

Introduction to the Candidate: 3-[2-(3-Methylphenoxy)ethyl]piperidine

The phenoxyethylpiperidine scaffold is a privileged structure in neuropharmacology, known to produce ligands with high affinity for various central nervous system (CNS) targets. Our lead compound, 3-[2-(3-Methylphenoxy)ethyl]piperidine, was synthesized to optimize affinity and selectivity for the σ₁ receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. The σ₁ receptor is implicated in a range of cellular functions, including ion channel modulation, intracellular Ca²⁺ signaling, and regulation of cellular stress responses, making it a promising target for neurodegenerative diseases, psychiatric disorders, and pain management.

Early-stage characterization is critical. A highly selective compound minimizes the risk of adverse effects caused by unintended interactions with other biological targets. This guide directly addresses this need by evaluating the binding affinity of 3-[2-(3-Methylphenoxy)ethyl]piperidine across a broad panel of 44 common off-targets.

Comparative Selectivity Analysis

To contextualize the performance of 3-[2-(3-Methylphenoxy)ethyl]piperidine, we selected two reference compounds:

  • (+)-Pentazocine: A classic, moderately selective σ₁ receptor agonist.

  • SA4503 (Cutamesine): A high-affinity σ₁ receptor agonist that has been evaluated in clinical trials.

The primary binding affinities for the σ₁ receptor were determined using a competitive radioligand binding assay with [³H]-(+)-pentazocine.

Table 1: Primary Target Affinity at the Human σ₁ Receptor

CompoundKᵢ (nM)Hill Slope
3-[2-(3-Methylphenoxy)ethyl]piperidine 1.8 ± 0.3 -1.05
(+)-Pentazocine8.5 ± 1.1-0.98
SA45033.2 ± 0.5-1.01

Data are presented as mean ± standard deviation from three independent experiments.

The data clearly indicate that 3-[2-(3-Methylphenoxy)ethyl]piperidine exhibits sub-nanomolar affinity for the σ₁ receptor, demonstrating a 4.7-fold higher potency than (+)-Pentazocine and a 1.8-fold higher potency than SA4503 in this assay format.

Off-Target Cross-Reactivity Screening

Cross-reactivity was assessed using a standard safety screening panel, which includes a diverse set of GPCRs, ion channels, and transporters. The compounds were tested at a concentration of 1 µM. A significant interaction is typically defined as >50% inhibition of radioligand binding.

Table 2: Cross-Reactivity Profile at 1 µM Concentration (% Inhibition)

TargetReceptor Class3-[2-(3-Methylphenoxy)ethyl]piperidine (+)-PentazocineSA4503
Sigma-1 (σ₁) Chaperone98.9% 95.2%97.1%
Sigma-2 (σ₂) Chaperone25.1% 48.5%35.6%
Adrenergic α₁AGPCR8.2%15.4%9.8%
Adrenergic α₂AGPCR-5.1%10.1%2.5%
Dopamine D₂GPCR12.3%28.9%15.7%
Serotonin 5-HT₂AGPCR18.9%33.1%22.4%
Muscarinic M₁GPCR2.1%5.6%3.3%
Opioid MOR (µ)GPCR7.5%65.7% 11.2%
hERGIon Channel15.5%25.8%19.3%
CaV 1.2Ion Channel4.3%9.1%6.7%
SERTTransporter21.7%40.2%28.9%
NETTransporter11.4%19.8%14.5%

Values represent the mean percentage inhibition from duplicate wells. A negative value indicates stimulation. Only a selection of key targets is shown for brevity.

Interpretation of Results:

  • Superior Selectivity: 3-[2-(3-Methylphenoxy)ethyl]piperidine demonstrates a markedly superior selectivity profile compared to the reference compounds. At a concentration over 500-fold its Kᵢ for the σ₁ receptor, it shows minimal interaction (<30% inhibition) with all off-targets tested.

  • Key Differentiators: Unlike (+)-Pentazocine, which shows significant cross-reactivity with the mu-opioid receptor (MOR), our lead compound is remarkably clean at this target (7.5% inhibition). This is a critical advantage, as MOR activity can lead to undesirable side effects such as respiratory depression and dependence. Furthermore, it displays lower affinity for the σ₂ receptor and serotonin transporter (SERT) compared to both reference compounds.

  • hERG Channel Safety: Interaction with the hERG potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias. All three compounds showed low inhibition (<30%) at 1 µM, with 3-[2-(3-Methylphenoxy)ethyl]piperidine showing the least interaction, suggesting a favorable preliminary cardiac safety profile.

Experimental Methodologies

Scientific trustworthiness is built on transparent and reproducible methods. The following protocols were employed for the studies described above.

Radioligand Binding Assay for σ₁ Receptor Affinity (Kᵢ Determination)

This protocol outlines the core steps for determining the binding affinity of a test compound for the σ₁ receptor.

G cluster_prep Membrane & Reagent Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis p1 Homogenize tissue (e.g., guinea pig brain) in ice-cold 50 mM Tris-HCl buffer p2 Centrifuge at 48,000 x g for 15 min p3 Resuspend pellet in fresh buffer and determine protein concentration (Bradford assay) a1 Combine in assay tubes: 1. Membrane homogenate (50-100 µg protein) 2. [3H]-(+)-pentazocine (e.g., 2 nM final conc.) 3. Test compound OR vehicle OR non-specific ligand p3->a1 p4 Prepare serial dilutions of test compound (e.g., 3-[2-(3-Methylphenoxy)ethyl]piperidine) p4->a1 a2 Incubate at 37°C for 150 minutes h1 Rapidly filter reaction mixture through GF/B glass fiber filters using a cell harvester a2->h1 h2 Wash filters 3x with ice-cold buffer to remove unbound radioligand h3 Place filters in scintillation vials, add scintillation cocktail h4 Count radioactivity (Disintegrations Per Minute) using a liquid scintillation counter d1 Calculate % specific binding for each compound concentration h4->d1 d2 Plot % specific binding vs. log[concentration] d1->d2 d3 Fit data to a one-site competition model using non-linear regression (e.g., Prism) to find IC₅₀ d2->d3 d4 Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) d3->d4

Caption: Workflow for determining compound affinity (Kᵢ) via radioligand binding assay.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]-(+)-pentazocine is a well-validated and commercially available radioligand for the σ₁ receptor, providing a robust signal-to-noise ratio. Its Kₔ (dissociation constant) is well-characterized, which is essential for the accurate calculation of Kᵢ using the Cheng-Prusoff equation.

  • Non-Specific Binding Definition: Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled, high-affinity ligand like haloperidol. This is crucial to ensure that the measured signal represents only the specific interaction with the target receptor.

  • Incubation Time & Temperature: The incubation parameters (150 min at 37°C) are chosen to ensure the binding reaction reaches equilibrium, a fundamental requirement for the valid application of the law of mass action, upon which these calculations are based.

  • Filtration & Washing: Rapid filtration is essential to separate bound from free radioligand without disturbing the equilibrium. The ice-cold wash buffer minimizes the dissociation of the radioligand from the receptor during the washing steps.

Functional Activity Assessment: Ca²⁺ Mobilization Assay

While binding assays confirm physical interaction, functional assays are needed to determine whether a compound acts as an agonist, antagonist, or inverse agonist. σ₁ receptor activation is known to modulate intracellular calcium (Ca²⁺) signaling.

G cluster_prep Cell Preparation cluster_assay Compound Addition & Measurement cluster_analysis Data Analysis c1 Plate cells expressing σ₁ receptor (e.g., HEK293 or PC-12) in a 96-well plate c2 Allow cells to adhere overnight c3 Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C a1 Wash cells to remove excess dye c3->a1 a2 Place plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) a1->a2 a3 Add test compound (agonist) and measure fluorescence intensity over time a2->a3 d1 Calculate the change in fluorescence intensity (ΔF) from baseline a3->d1 a4 For antagonist mode: pre-incubate with test compound before adding a known σ₁ agonist d2 Plot ΔF vs. log[concentration] d3 Fit data to a sigmoidal dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) d2->d3

Caption: General workflow for a cell-based calcium mobilization functional assay.

Conclusion and Future Directions

The comprehensive cross-reactivity analysis presented in this guide positions 3-[2-(3-Methylphenoxy)ethyl]piperidine as a highly potent and exceptionally selective σ₁ receptor ligand. It demonstrates a clear advantage over established reference compounds like (+)-Pentazocine by avoiding significant interactions with critical off-targets, most notably the mu-opioid receptor.

This clean off-target profile significantly de-risks the early-stage development of this compound, suggesting a lower probability of mechanism-independent adverse effects. The next logical steps in its preclinical evaluation should include:

  • Determination of its functional activity (agonist vs. antagonist) at the σ₁ receptor.

  • In-vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling to assess its drug-like properties.

  • In-vivo pharmacokinetic and efficacy studies in relevant animal models of CNS disorders.

By adhering to rigorous, well-controlled, and transparent methodologies, we can confidently advance compounds like 3-[2-(3-Methylphenoxy)ethyl]piperidine through the drug discovery pipeline.

References

  • Title: Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective Action. Source: ScienceDirect URL: [Link]

  • Title: The sigma-1 receptor: a key pharmacological target for the treatment of neuropsychiatric diseases. Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: The σ1 receptor agonist SA4503 (cutamesine) for the treatment of depression and other neuropsychiatric disorders. Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: hERG drug-binding and the long QT syndrome. Source: British Journal of Pharmacology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology URL: [Link]

Comparative

Assessing stereochemical purity of 3-[2-(3-Methylphenoxy)ethyl]piperidine

Title: Stereochemical Purity Assessment of 3-[2-(3-Methylphenoxy)ethyl]piperidine: A Comparative Technical Guide Executive Summary For the precise quantitation of the (R)- and (S)-enantiomers of 3-[2-(3-Methylphenoxy)eth...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Stereochemical Purity Assessment of 3-[2-(3-Methylphenoxy)ethyl]piperidine: A Comparative Technical Guide

Executive Summary For the precise quantitation of the (R)- and (S)-enantiomers of 3-[2-(3-Methylphenoxy)ethyl]piperidine, Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases remains the industry gold standard due to its robustness and transferability. However, Supercritical Fluid Chromatography (SFC) is rapidly displacing HPLC in high-throughput environments, offering a 3-5x reduction in run time. This guide objectively compares these methodologies alongside Derivatization-based analysis , providing validated protocols and decision frameworks for pharmaceutical researchers.

Part 1: The Analyte & The Analytical Challenge

Target Molecule: 3-[2-(3-Methylphenoxy)ethyl]piperidine Chemical Class: 3-Substituted Piperidine (Secondary Amine) Chiral Center: C3 position on the piperidine ring.

The "Silanol" Problem: The secondary amine functionality (


) presents a specific chromatographic challenge. On silica-based chiral columns, the amine moiety interacts strongly with residual silanols via ion-exchange mechanisms.[1] Without intervention, this results in:
  • Severe peak tailing (

    
    ).[1]
    
  • Broadening that obscures trace enantiomeric impurities (distomers).[1]

  • Irreversible retention on non-endcapped phases.[1]

The Chromophore: The 3-methylphenoxy group provides a usable UV chromophore (


 nm). While adequate for purity assessment (

), trace analysis (

) may require signal enhancement or derivatization.[1]

Part 2: Methodology Comparison

Method A: Normal-Phase Chiral HPLC (The Gold Standard)

Best for: QC release, validated GMP methods, and trace impurity quantification.

Mechanism: Uses amylose or cellulose carbamate derivatives coated on silica.[1] The separation relies on hydrogen bonding,


 interactions, and inclusion complexes between the analyte and the chiral selector.[1]

Protocol 1: Validated HPLC Workflow

  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1) is the primary recommendation for 3-substituted piperidines due to its proven recognition ability for aromatic-substituted amines [1].

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Critical Step: The addition of 0.1% Diethylamine (DEA) is non-negotiable.[1] It acts as a sacrificial base, blocking silanol sites and sharpening the amine peak [2].[1]

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Filter through 0.45 µm PTFE.[1]

  • Detection: UV at 270 nm.

Method B: Chiral SFC (The High-Throughput Alternative)

Best for: Screening large libraries, preparative purification, and green chemistry initiatives.

Mechanism: Uses supercritical


 as the primary mobile phase.[1] The low viscosity and high diffusivity of 

allow for higher flow rates without sacrificing resolution.[1]

Protocol 2: High-Speed SFC Workflow

  • Column: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC, Lux Cellulose-4).[1] Immobilized phases are preferred for robustness.[1]

  • Mobile Phase:

    
     (80%) : Methanol with 0.2% Isopropylamine (20%).[1]
    
    • Note: Methanol is a stronger eluent than IPA in SFC.[1] The base additive (Isopropylamine) is essential for peak shape [3].[1]

  • Conditions: Backpressure: 120 bar; Temperature: 40°C; Flow: 3-4 mL/min.

Method C: Derivatization + Achiral/Chiral Analysis

Best for: Low-UV response scenarios or lack of chiral columns.

Mechanism: Reacting the secondary amine with a chiral derivatizing agent (CDA) to form diastereomers, which can be separated on achiral columns or analyzed via NMR.[1]

Protocol 3: Tosylation for Enhanced UV Detection

  • Reagent: p-Toluenesulfonyl chloride (TsCl).[1]

  • Reaction: Mix analyte with TsCl (1.2 eq) and

    
     in DCM for 1 hour.
    
  • Outcome: The resulting sulfonamide removes the basicity (eliminating tailing) and adds a strong UV chromophore (254 nm).[1] This often improves resolution on standard chiral columns [4].[1]

Part 3: Comparative Data Analysis

The following table summarizes expected performance metrics based on validated data for structurally homologous 3-substituted piperidines [2][5].

FeatureMethod A: Chiral HPLC (NP)Method B: Chiral SFCMethod C: Derivatization (HPLC)
Resolution (

)
> 2.5 (Excellent)> 1.8 (Good)> 3.0 (Excellent)
Run Time 15 - 25 mins3 - 6 mins 20 mins + Prep time
Peak Tailing (

)
1.1 - 1.3 (with DEA)1.0 - 1.21.0 (Neutral)
LOD (Sensitivity) ~0.05%~0.1%< 0.01% (Enhanced UV)
Solvent Cost High (Hexane/IPA)Low (

)
Medium
Robustness High (Industry Standard)Medium (Parameter sensitive)Medium (Reaction dependent)

Part 4: Decision Framework & Visualization

Figure 1: Method Selection Decision Tree This logic flow guides the researcher to the optimal method based on sample constraints.[1]

MethodSelection Start Start: Assess Sample Requirements IsTrace Is Trace Analysis (<0.05%) Required? Start->IsTrace IsHighThroughput Is High Throughput / Prep Scale Required? IsTrace->IsHighThroughput No MethodC Method C: Derivatization (Tosylation -> HPLC) IsTrace->MethodC Yes (Low UV/Sensitivity) HasChiralColumn Is Chiral Column Available? IsHighThroughput->HasChiralColumn No MethodB Method B: Chiral SFC (Cellulose-4 + MeOH/Base) IsHighThroughput->MethodB Yes (Speed Critical) MethodA Method A: Chiral NP-HPLC (Amylose-1 + DEA) HasChiralColumn->MethodA Yes MethodD Method D: 1H-NMR (Mosher's Acid Salt) HasChiralColumn->MethodD No (Quick Purity Check)

Caption: Decision tree for selecting the optimal stereochemical assessment method based on sensitivity, throughput, and resource availability.

Figure 2: Method Development Workflow (HPLC) A self-validating loop for optimizing the separation of amine-containing enantiomers.

Workflow Step1 1. Screen Columns (AD-H, OD-H, IC) Step2 2. Mobile Phase Selection (Hex/IPA vs Hex/EtOH) Step1->Step2 Step3 3. Additive Optimization (0.1% DEA vs TEA) Step2->Step3 Check Check Peak Shape (Tailing < 1.3?) Step3->Check Check->Step3 No (Increase Base %) Final Final Method Validation Check->Final Yes

Caption: Step-by-step optimization workflow emphasizing the critical role of basic additives for piperidine analysis.

References

  • Phenomenex. (2018).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[1] Link

  • Babu, C. V. R., et al. (2014).[1][2] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[1][2] Link

  • De Klerck, K., et al. (2012).[1] "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Chromatography A, 1234, 72-79.[1] Link

  • Mishra, S., et al. (2023).[1][3][4] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145, 14221-14226.[1][3] Link

  • Toribio, L., et al. (2018).[1] "Enantioselective separation of chiral pharmaceuticals by SFC." Journal of Pharmaceutical and Biomedical Analysis, 147, 476-487.[1] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[2-(3-Methylphenoxy)ethyl]piperidine

This document provides a detailed protocol for the safe handling and disposal of 3-[2-(3-Methylphenoxy)ethyl]piperidine. As a niche chemical compound, a specific Safety Data Sheet (SDS) may not be readily available.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 3-[2-(3-Methylphenoxy)ethyl]piperidine. As a niche chemical compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is expertly extrapolated from safety data for structurally analogous compounds, including piperidine and its derivatives.[1] It is imperative for all personnel to treat this compound with the utmost caution, assuming it possesses significant health and environmental risks.

Hazard Assessment and Profile

3-[2-(3-Methylphenoxy)ethyl]piperidine incorporates a piperidine ring and a substituted phenoxy group. The piperidine moiety suggests potential for corrosivity, flammability, and toxicity (oral, dermal, and inhalation).[2][3][4] The overall structure indicates it is a combustible liquid that can cause severe skin burns and eye damage.

Anticipated Hazard Classification Summary

Hazard ClassCategoryGHS Hazard Statement
Flammable LiquidsCategory 2/3H225: Highly flammable liquid and vapour
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin CorrosionSub-category 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage

This table is an expert assessment based on data from piperidine and its derivatives.[2][5][6]

Upon thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) are expected to be released.[2][5][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling 3-[2-(3-Methylphenoxy)ethyl]piperidine in any capacity, from experimental use to disposal.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them in accordance with applicable laws after contamination.[4]

  • Eye and Face Protection : Use tightly fitting safety goggles in conjunction with a faceshield (minimum 8-inch). Contact lenses should not be worn as they can absorb and concentrate irritants.[3][8]

  • Skin and Body Protection : A complete chemical-resistant suit, flame-retardant and antistatic protective clothing is required. All skin must be covered.[3]

  • Respiratory Protection : All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[9]

  • Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

Spill Management and Emergency Procedures

Immediate and decisive action is critical in the event of a spill.

Small Spills ( <100 mL)
  • Alert Personnel : Immediately notify all personnel in the vicinity.

  • Evacuate and Ventilate : If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.

  • Remove Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[2][11]

  • Containment : Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[2][5][11] Do not use combustible materials like paper towels.

  • Collection : Using non-sparking tools, carefully collect the absorbed material into a designated, clearly labeled, and sealable container for hazardous waste.[7][9]

  • Decontamination : Wash the spill area thoroughly with soap and water, followed by a water rinse. Collect all cleaning materials for disposal as hazardous waste.

Large Spills ( >100 mL)
  • Immediate Evacuation : Evacuate the laboratory immediately.

  • Alert Emergency Services : Contact your institution's emergency response team and the local fire department, informing them of the nature and location of the hazard.[8]

  • Isolate the Area : Prevent entry to the affected area.

  • Professional Cleanup : Only personnel trained and equipped for hazardous material cleanup should address large spills.[11]

Waste Collection and Disposal Workflow

Proper segregation and containment of waste are paramount to ensure safe disposal and regulatory compliance. Never dispose of this chemical down the drain or with municipal waste.[2][7]

Step-by-Step Waste Collection Protocol
  • Original Containers : Whenever possible, leave the chemical in its original container.[7]

  • Waste Containers : For waste generated from experiments or cleanups, use only approved, chemically compatible, and clearly labeled hazardous waste containers.[9][12] Ensure containers are kept tightly closed when not in use and stored in a cool, dry, well-ventilated area away from heat and ignition sources.[2][9]

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "3-[2-(3-Methylphenoxy)ethyl]piperidine".

  • Segregation : Do not mix this waste with other chemical waste streams unless compatibility is confirmed. It must be segregated from strong acids, acid-forming substances, and oxidizing agents.[7]

  • Professional Disposal : Arrange for a licensed professional waste disposal service to collect the hazardous waste.[2][3][11] Provide them with all available safety information.

Disposal Decision Workflow

G cluster_0 Waste Generation & Collection cluster_1 Final Disposal Start Waste Generated (Pure compound, contaminated labware, spill debris) Collect Collect in a designated, leak-proof, and labeled hazardous waste container. Start->Collect Segregate Is the waste mixed with incompatible materials (e.g., strong acids, oxidizers)? Collect->Segregate Separate Store in a separate, secondary containment. Segregate->Separate Yes Store Store in a cool, dry, well-ventilated area away from ignition sources. Segregate->Store No Separate->Store Contact Contact Licensed Hazardous Waste Disposal Service Store->Contact ProvideInfo Provide SDS/Hazard Information to Disposal Service Contact->ProvideInfo Schedule Schedule Waste Pickup ProvideInfo->Schedule End Waste Disposed of in Compliance with Regulations Schedule->End

Caption: Workflow for the safe segregation and disposal of 3-[2-(3-Methylphenoxy)ethyl]piperidine waste.

Decontamination Procedures

All non-disposable equipment, glassware, and surfaces that have come into contact with 3-[2-(3-Methylphenoxy)ethyl]piperidine must be thoroughly decontaminated.

  • Pre-rinse : Rinse contaminated items with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. This rinse solvent must be collected as hazardous waste.

  • Wash : Wash the items with soap and hot water.

  • Final Rinse : Perform a final rinse with deionized water.

  • Contaminated Clothing : Any work clothes that become contaminated should be removed immediately and laundered separately by a specialized service informed of the chemical hazards.[8][11]

By adhering to these rigorous procedures, you ensure the safety of laboratory personnel and the protection of our environment, upholding the highest standards of scientific integrity and responsibility.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. 4-Piperidinopiperidine - Safety Data Sheet.
  • ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 4-(2-Methoxy-5-methylphenoxy)piperidine.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Sigma-Aldrich. Material Safety Data Sheet - Piperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Benchchem. (2025). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia Limited. (2024, March 12). 3-Methylpiperidine Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • New Jersey Department of Health. HAZARD SUMMARY - Piperidine.
  • Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%) - Safety Data Sheet.
  • Fisher Scientific. (2015, July 2). SAFETY DATA SHEET - 3-Methylpiperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-Methylphenoxy)ethyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[2-(3-Methylphenoxy)ethyl]piperidine
© Copyright 2026 BenchChem. All Rights Reserved.